Product packaging for ZD-4190(Cat. No.:)

ZD-4190

Cat. No.: B1663494
M. Wt: 459.3 g/mol
InChI Key: YBTGTVGEKMZEQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

ZD-4190 is a potent, orally available inhibitor of the vascular endothelial cell growth factor receptor 2 (VEGFR2) and of epidermal growth factor receptor (EGFR) signalling, used for the treatment of cancer.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H16BrFN6O2 B1663494 ZD-4190

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-bromo-2-fluorophenyl)-6-methoxy-7-[2-(triazol-1-yl)ethoxy]quinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrFN6O2/c1-28-17-9-13-16(10-18(17)29-7-6-27-5-4-24-26-27)22-11-23-19(13)25-15-3-2-12(20)8-14(15)21/h2-5,8-11H,6-7H2,1H3,(H,22,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBTGTVGEKMZEQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)NC3=C(C=C(C=C3)Br)F)OCCN4C=CN=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrFN6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

ZD-4190: A Technical Deep Dive into its Mechanism of Action as a VEGF Receptor Tyrosine Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of ZD-4190, a potent and orally active inhibitor of Vascular Endothelial Growth Factor (VEGF) receptor tyrosine kinases. Designed for researchers, scientists, and drug development professionals, this document details the molecular interactions, cellular effects, and preclinical anti-tumor activity of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and experimental workflows.

Core Mechanism of Action: Targeting Angiogenesis at its Source

This compound is a substituted 4-anilinoquinazoline that functions as a competitive inhibitor of ATP binding to the tyrosine kinase domain of VEGF receptors.[1] Its primary targets are the key mediators of angiogenesis, VEGFR-2 (KDR) and VEGFR-1 (Flt-1).[1][2] By blocking the ATP-binding site, this compound prevents the autophosphorylation and subsequent activation of these receptors, thereby abrogating the downstream signaling cascades responsible for endothelial cell proliferation, migration, and survival.[1] Notably, this compound exhibits a significantly higher potency for KDR, which is considered the primary transducer of VEGF-driven mitogenic signals in endothelial cells.[1] In addition to its anti-VEGFR activity, this compound has also been shown to inhibit the epidermal growth factor receptor (EGFR) signaling pathway.[3]

The targeted inhibition of VEGFR signaling by this compound leads to a potent anti-angiogenic effect, effectively cutting off the blood supply that tumors rely on for growth and metastasis. This is substantiated by its profound inhibitory effect on VEGF-stimulated proliferation of Human Umbilical Vein Endothelial Cells (HUVECs) in vitro and its broad-spectrum anti-tumor activity in various preclinical xenograft models.[1][2]

Quantitative Analysis of In Vitro and In Vivo Efficacy

The potency and efficacy of this compound have been quantified across a range of preclinical studies. The following tables summarize the key quantitative data, providing a clear comparison of its activity in enzymatic, cellular, and in vivo settings.

ParameterTarget/SystemValueReference
IC_50_ VEGF-stimulated HUVEC Proliferation50 nM[1]
IC_50_ Proinvasive activity of VEGF in collagen gels10 nmol/L[4]
Potency Comparison KDR vs. Flt-124-fold more potent for KDR[1]
IC_50_ Tumor Cell Growth (in vitro)>25 µM
Table 1: In Vitro Activity of this compound
Xenograft ModelHost StrainTreatment Dose and ScheduleTumor Growth InhibitionReference
Breast (unspecified)Athymic Nude Mice100 mg/kg/day, p.o. for 21 days79 - 95%[1]
Lung (Calu-6)Athymic Nude Mice100 mg/kg/day, p.o. for 21 days79 - 95%[1]
Prostate (PC-3)Athymic Nude Mice100 mg/kg/day, p.o. for 21 days79 - 95%[1]
Ovarian (unspecified)Athymic Nude Mice100 mg/kg/day, p.o. for 21 days79 - 95%[1]
Colon (HCT8/S11)Athymic Mice50 mg/kg/day, p.o.70%[4]
Table 2: In Vivo Anti-Tumor Efficacy of this compound in Human Tumor Xenograft Models
Xenograft ModelParameter MeasuredTreatment Dose and ScheduleEffectReference
Prostate (PC-3)Endothelial Permeability (K_trans_)100 mg/kg, p.o. (2 doses)31% reduction[3]
Prostate (PC-3)Endothelial Permeability (K_trans_)100 mg/kg, p.o. (8 doses)53% reduction[3]
Table 3: In Vivo Pharmacodynamic Effects of this compound

Signaling Pathways and Experimental Workflows

To visually elucidate the mechanism of action and the experimental approaches used to characterize this compound, the following diagrams have been generated using the DOT language.

ZD4190_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR VEGFR (KDR/Flt-1) VEGF->VEGFR Binding & Dimerization P_VEGFR P-VEGFR (Phosphorylated) VEGFR->P_VEGFR Autophosphorylation Signaling Downstream Signaling (e.g., MAPK/ERK) P_VEGFR->Signaling ZD4190 This compound ZD4190->VEGFR Competitive Inhibition ATP ATP ADP ADP Response Cellular Responses: - Proliferation - Migration - Survival Signaling->Response

This compound competitively inhibits ATP binding to VEGFR.

Experimental_Workflow_HUVEC cluster_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis Seed Seed HUVECs in 96-well plates Adhere Allow cells to adhere Seed->Adhere Starve Serum starve cells (optional) Adhere->Starve Treat Treat with this compound and/or VEGF Starve->Treat Incubate Incubate for 48-72 hours Treat->Incubate Assay Perform Proliferation Assay (e.g., MTT, CellTiter-Glo) Incubate->Assay Measure Measure absorbance/luminescence Assay->Measure Calculate Calculate IC50 Measure->Calculate

Workflow for HUVEC proliferation assay.

Experimental_Workflow_Xenograft cluster_implantation Tumor Implantation cluster_treatment Treatment cluster_monitoring Monitoring & Analysis Implant Implant human tumor cells subcutaneously in immunocompromised mice Grow Allow tumors to reach palpable size (e.g., 100-200 mm³) Implant->Grow Randomize Randomize mice into treatment and control groups Grow->Randomize Dose Administer this compound (p.o.) and vehicle control daily Randomize->Dose Measure Measure tumor volume with calipers 2-3 times/week Dose->Measure Monitor Monitor animal health and body weight Measure->Monitor Endpoint Continue treatment for a defined period (e.g., 21 days) Monitor->Endpoint Analyze Calculate Tumor Growth Inhibition (%) Endpoint->Analyze

Workflow for in vivo human tumor xenograft study.

Detailed Experimental Protocols

Receptor Tyrosine Kinase Inhibition Assay (ELISA-based)

This assay quantifies the ability of this compound to inhibit the enzymatic activity of VEGFR-1 (Flt-1) and VEGFR-2 (KDR).

  • Plate Coating : 96-well microplates are coated with a synthetic substrate, such as poly(Glu, Ala, Tyr), which can be phosphorylated by the tyrosine kinases.

  • Enzyme and Inhibitor Incubation : Recombinant human VEGFR-1 or VEGFR-2 tyrosine kinase domains are pre-incubated with varying concentrations of this compound in a buffer containing MnCl₂.

  • Kinase Reaction Initiation : The kinase reaction is initiated by the addition of a suboptimal concentration of ATP (to allow for competitive inhibition). The plates are then incubated to allow for substrate phosphorylation.

  • Detection : The level of substrate phosphorylation is detected using an anti-phosphotyrosine antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Signal Quantification : A chromogenic or chemiluminescent substrate is added, and the resulting signal, which is proportional to the kinase activity, is measured using a plate reader.

  • Data Analysis : The IC_50_ values are determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

VEGF-Stimulated HUVEC Proliferation Assay

This cell-based assay assesses the cytostatic effect of this compound on endothelial cells.

  • Cell Seeding : HUVECs are seeded at a density of approximately 5,000 cells per well in 96-well plates and allowed to attach overnight.

  • Serum Starvation (Optional) : To reduce basal proliferation, cells may be incubated in a low-serum medium for a period before treatment.

  • Treatment : The cells are then treated with a range of this compound concentrations in the presence of a predetermined optimal concentration of VEGF to stimulate proliferation. Control wells include cells with no treatment, cells with VEGF alone, and cells with this compound alone.

  • Incubation : The plates are incubated for 48 to 72 hours to allow for cell proliferation.

  • Proliferation Measurement : Cell proliferation is quantified using a metabolic assay such as the MTT assay or a luminescence-based assay like CellTiter-Glo, which measures ATP levels as an indicator of cell viability.

  • Data Analysis : The IC_50_ value is calculated by normalizing the data to the VEGF-stimulated control and fitting to a dose-response curve.

Human Tumor Xenograft Model

This in vivo model evaluates the anti-tumor efficacy of this compound in a setting that mimics human tumor growth.

  • Animal Model : Immunocompromised mice, such as athymic nude or NOD-scid mice, are used to prevent rejection of the human tumor cells.

  • Tumor Cell Implantation : A suspension of human tumor cells (e.g., PC-3 for prostate, Calu-6 for lung) in a suitable medium, sometimes mixed with Matrigel, is injected subcutaneously into the flank of the mice.

  • Tumor Growth and Staging : Tumors are allowed to grow to a palpable and measurable size (e.g., 100-200 mm³). The tumor volume is calculated using the formula: Volume = (length × width²) / 2.

  • Randomization and Treatment : Mice with established tumors are randomized into control and treatment groups. This compound is typically administered orally (p.o.) once daily, while the control group receives the vehicle.

  • Monitoring : Tumor volume and the body weight of the mice are measured 2-3 times per week to assess treatment efficacy and toxicity.

  • Endpoint and Analysis : The study is continued for a predefined period (e.g., 21 days) or until the tumors in the control group reach a predetermined maximum size. The primary endpoint is the percentage of tumor growth inhibition, calculated by comparing the change in tumor volume in the treated group to the control group.

Conclusion

This compound is a potent, orally bioavailable inhibitor of VEGFR tyrosine kinases, with a primary mechanism of action centered on the inhibition of angiogenesis. Its ability to selectively target the key drivers of tumor neovascularization, coupled with its demonstrated efficacy in a broad range of preclinical models, underscores its potential as an anti-cancer therapeutic. The data and methodologies presented in this guide provide a comprehensive technical overview for researchers and drug developers working in the field of oncology and angiogenesis.

References

An In-Depth Technical Guide to ZD-4190: A Dual Inhibitor of VEGFR2 and EGFR Signaling

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

ZD-4190 is a potent, orally bioavailable small molecule inhibitor that has demonstrated significant anti-tumor activity in a range of preclinical models.[1] As a substituted 4-anilinoquinazoline, its primary mechanism of action is the inhibition of key receptor tyrosine kinases (RTKs) that are pivotal in tumor growth and angiogenesis: Vascular Endothelial Growth Factor Receptor 2 (VEGFR2, also known as KDR) and Epidermal Growth Factor Receptor (EGFR).[1][2] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data from key preclinical studies, detailed experimental protocols, and visualizations of the relevant signaling pathways. This document is intended for researchers, scientists, and drug development professionals engaged in oncology and angiogenesis research.

Mechanism of Action

This compound exerts its anti-tumor effects by competitively inhibiting the ATP-binding sites on the intracellular tyrosine kinase domains of both VEGFR2 and EGFR.[1] This dual inhibition disrupts the downstream signaling cascades that are crucial for tumor cell proliferation, survival, and the formation of new blood vessels (angiogenesis) that supply tumors with essential nutrients.

VEGFR2 Inhibition

VEGF is a critical regulator of angiogenesis.[1] By potently inhibiting VEGFR2 and its family member Flt-1, this compound blocks VEGF-stimulated endothelial cell proliferation, a fundamental step in the formation of new blood vessels.[1] This anti-angiogenic activity is a key contributor to its broad-spectrum anti-tumor efficacy.

EGFR Inhibition

EGFR is a receptor tyrosine kinase that, upon activation by ligands such as Epidermal Growth Factor (EGF), triggers intracellular signaling pathways that promote cell proliferation, survival, and migration.[3] Overexpression or constitutive activation of EGFR is a common feature in many types of cancer. This compound's inhibition of EGFR signaling directly targets the proliferative capacity of tumor cells.

Quantitative Data

The following tables summarize the quantitative data for this compound's inhibitory activity from various preclinical studies.

Table 1: In Vitro Inhibitory Activity of this compound
Target/AssayCell Line/SystemIC50 ValueReference
VEGFR2 (KDR) Kinase Activity Enzyme Assay0.04 µM[1]
Flt-1 Kinase Activity Enzyme Assay0.13 µM[1]
FGFR1 Kinase Activity Enzyme Assay>100 µM[1]
VEGF-Stimulated HUVEC Proliferation HUVEC~0.05 µM[1]
bFGF-Stimulated HUVEC Proliferation HUVEC>1.5 µM[1]
EGFR Kinase Activity Enzyme Assay21 nM[4]
Tumor Cell Proliferation Various (e.g., PC-3, Calu-6)>25 µM[1]
Table 2: In Vivo Anti-Tumor Efficacy of this compound in Human Tumor Xenograft Models
Tumor TypeCell LineMouse StrainTreatment Dose (mg/kg/day, oral)Treatment DurationTumor Growth Inhibition (%)Reference
Prostate CarcinomaPC-3Athymic Nude12.521 daysSignificant[1]
2521 daysDose-dependent[1]
5021 daysDose-dependent[1]
10021 days~80%[1]
Lung CarcinomaCalu-6Athymic Nude12.521 daysSignificant[1]
2521 daysDose-dependent[1]
5021 daysDose-dependent[1]
10021 days~95%[1]
Breast CarcinomaMDA-MB-231Athymic Nude10021 days~79%[1]
Ovarian CarcinomaSK-OV-3Athymic Nude10021 days~90%[1]
Colon CarcinomaHCT8/S11Athymic Nude5021 days70%[5]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

Receptor Tyrosine Kinase (RTK) Inhibition Assay (ELISA-based)

This protocol is based on the methods described by Wedge et al. (2000).[1]

Objective: To determine the in vitro inhibitory activity of this compound against purified RTK domains.

Materials:

  • 96-well ELISA plates coated with poly(Glu, Ala, Tyr) 6:3:1 random copolymer (Sigma)

  • Recombinant cytoplasmic domains of VEGFR2 (KDR), Flt-1, and EGFR

  • This compound dissolved in DMSO

  • Assay Buffer: HEPES (pH 7.4), 10 mM MnCl₂, 1 mM DTT

  • ATP solution (2 µM in Assay Buffer)

  • Anti-phosphotyrosine primary antibody (e.g., PY20)

  • HRP-conjugated secondary antibody (anti-mouse IgG)

  • TMB or ABTS substrate solution

  • Stop solution (e.g., 1 M H₂SO₄)

  • Wash Buffer: PBS with 0.05% Tween-20

Procedure:

  • Prepare serial dilutions of this compound in DMSO and then dilute into Assay Buffer.

  • Add 20 µL of the diluted this compound or vehicle control (DMSO in Assay Buffer) to the wells of the coated 96-well plate.

  • Add 20 µL of the respective RTK enzyme solution to each well.

  • Incubate for 10 minutes at room temperature.

  • Initiate the kinase reaction by adding 20 µL of the ATP solution to each well.

  • Incubate for 20-30 minutes at room temperature.

  • Stop the reaction by washing the plate three times with Wash Buffer.

  • Add 50 µL of the anti-phosphotyrosine primary antibody (diluted in Wash Buffer with 1% BSA) to each well and incubate for 1 hour at room temperature.

  • Wash the plate three times with Wash Buffer.

  • Add 50 µL of the HRP-conjugated secondary antibody (diluted in Wash Buffer with 1% BSA) to each well and incubate for 1 hour at room temperature.

  • Wash the plate five times with Wash Buffer.

  • Add 100 µL of the TMB or ABTS substrate solution and incubate in the dark until color develops (typically 15-30 minutes).

  • Stop the reaction by adding 100 µL of Stop Solution.

  • Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

  • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using non-linear regression analysis.

HUVEC Proliferation Assay ([³H]Thymidine Incorporation)

This protocol is based on the methods described by Wedge et al. (2000).[1]

Objective: To assess the effect of this compound on VEGF-stimulated proliferation of Human Umbilical Vein Endothelial Cells (HUVECs).

Materials:

  • Primary HUVECs (passages 2-5)

  • Endothelial Cell Growth Medium (EGM)

  • M199 medium with 2% FBS

  • Recombinant human VEGF

  • This compound dissolved in DMSO

  • 96-well tissue culture plates, gelatin-coated

  • [³H]Thymidine (1 µCi/µL)

  • Cell harvester

  • Scintillation counter and scintillation fluid

Procedure:

  • Seed HUVECs into gelatin-coated 96-well plates at a density of 2 x 10³ to 5 x 10³ cells per well in EGM.

  • Allow cells to attach overnight.

  • The next day, replace the medium with M199 containing 2% FBS and starve the cells for 4-6 hours.

  • Prepare serial dilutions of this compound in M199 with 2% FBS.

  • Add the diluted this compound or vehicle control to the wells.

  • Add VEGF to the appropriate wells to a final concentration of 10-20 ng/mL. Include wells with no VEGF as a baseline control.

  • Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

  • Add 1 µCi of [³H]thymidine to each well and incubate for an additional 4-6 hours.

  • Harvest the cells onto filter mats using a cell harvester.

  • Wash the cells with PBS to remove unincorporated [³H]thymidine.

  • Dry the filter mats and place them in scintillation vials with scintillation fluid.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percent inhibition of VEGF-stimulated proliferation for each concentration of this compound and determine the IC50 value.

In Vivo Tumor Xenograft Study

This protocol is a generalized procedure based on common practices for xenograft studies and details from Wedge et al. (2000).[1][6][7][8]

Objective: To evaluate the in vivo anti-tumor efficacy of orally administered this compound in a human tumor xenograft model.

Materials:

  • Athymic nude mice (e.g., BALB/c nu/nu), 4-6 weeks old, female.[7][8]

  • Human tumor cell line (e.g., PC-3, Calu-6, MDA-MB-231, SK-OV-3).

  • Matrigel (optional, can improve tumor take rate).

  • This compound.

  • Vehicle for oral gavage (e.g., 1% Tween 80 in sterile water).[2]

  • Oral gavage needles.

  • Calipers for tumor measurement.

Procedure:

  • Culture the chosen tumor cell line under standard conditions.

  • Harvest the cells and resuspend them in sterile PBS or serum-free medium at a concentration of 1 x 10⁷ to 2 x 10⁷ cells/mL. An equal volume of Matrigel can be mixed with the cell suspension.

  • Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.

  • Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Prepare the this compound formulation by suspending the required amount of compound in the vehicle. Sonication may be required to achieve a uniform suspension.

  • Administer this compound or vehicle to the respective groups daily via oral gavage at the desired doses (e.g., 12.5, 25, 50, 100 mg/kg).

  • Measure the tumor dimensions (length and width) with calipers two to three times per week.

  • Calculate the tumor volume using the formula: Volume = (length x width²) / 2.[7]

  • Monitor the body weight of the mice as an indicator of toxicity.

  • Continue treatment for the specified duration (e.g., 21 days).

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

  • Plot the mean tumor volume over time for each group and calculate the percentage of tumor growth inhibition.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams were created using Graphviz (DOT language) to visualize the key signaling pathways and experimental workflows.

VEGFR2_Signaling_Pathway VEGFR2 Signaling Pathway Inhibition by this compound cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR2 Dimerization & Autophosphorylation VEGF->VEGFR2 Binds PLCg PLC-γ VEGFR2:p1->PLCg PI3K PI3K VEGFR2:p1->PI3K ZD4190 This compound ZD4190->VEGFR2 Inhibits ATP Binding MAPK MAPK (ERK1/2) PLCg->MAPK Akt Akt PI3K->Akt Survival Survival Akt->Survival Proliferation Endothelial Cell Proliferation MAPK->Proliferation Migration Migration MAPK->Migration

VEGFR2 signaling pathway and inhibition by this compound.

EGFR_Signaling_Pathway EGFR Signaling Pathway Inhibition by this compound cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF EGFR EGFR Dimerization & Autophosphorylation EGF->EGFR Binds Ras Ras EGFR:p1->Ras PI3K PI3K EGFR:p1->PI3K ZD4190 This compound ZD4190->EGFR Inhibits ATP Binding Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Tumor Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Survival Akt->Survival

EGFR signaling pathway and inhibition by this compound.

Xenograft_Workflow In Vivo Xenograft Study Workflow cluster_prep Preparation cluster_implant Implantation & Growth cluster_treatment Treatment & Monitoring cluster_analysis Analysis Cell_Culture 1. Tumor Cell Culture Cell_Harvest 2. Cell Harvest & Preparation Cell_Culture->Cell_Harvest Implantation 3. Subcutaneous Implantation in Athymic Nude Mice Cell_Harvest->Implantation Tumor_Growth 4. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 5. Randomization into Groups Tumor_Growth->Randomization Treatment 6. Daily Oral Gavage (this compound or Vehicle) Randomization->Treatment Measurement 7. Tumor Volume & Body Weight Measurement Treatment->Measurement Repeated Endpoint 8. Study Endpoint & Euthanasia Measurement->Endpoint Analysis 9. Data Analysis & Tumor Excision Endpoint->Analysis

Workflow for an in vivo tumor xenograft study.

Conclusion

This compound is a potent dual inhibitor of VEGFR2 and EGFR signaling with demonstrated anti-angiogenic and anti-tumor activity in a variety of preclinical cancer models. Its oral bioavailability and broad-spectrum efficacy make it a significant compound in the study of anti-cancer therapeutics. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug developers working with this compound and similar targeted therapies. Further investigation into its clinical potential and the mechanisms of resistance will be crucial for its future development.

References

An In-Depth Technical Guide to ZD-4190: Targeting VEGFR-2 for Angiogenesis Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZD-4190 is a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis. This document provides a comprehensive technical overview of this compound, including its primary molecular target, mechanism of action, and its effects on downstream signaling pathways. Detailed experimental protocols for key assays and quantitative data on its inhibitory activity are presented to support further research and development in the field of anti-angiogenic therapies.

Core Target and Mechanism of Action

The primary molecular target of this compound is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR). This compound is a substituted 4-anilinoquinazoline that functions as an ATP-competitive inhibitor of the receptor's intracellular tyrosine kinase domain.[1] By binding to the ATP pocket, this compound prevents the autophosphorylation of the receptor upon binding of its ligand, Vascular Endothelial Growth Factor-A (VEGF-A). This blockade of phosphorylation abrogates the downstream signaling cascades that are crucial for endothelial cell proliferation, migration, and survival, thereby inhibiting angiogenesis.

This compound exhibits significant selectivity for VEGFR-2 over other tyrosine kinases. It is also a potent inhibitor of VEGFR-1 (Flt-1) but with substantially lower affinity.[1]

Quantitative Inhibitory Activity

The inhibitory potency of this compound against its primary targets has been quantified through various biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

TargetAssay TypeIC50 (nM)
VEGFR-2 (KDR)Biochemical Kinase Assay29 ± 4
VEGFR-1 (Flt-1)Biochemical Kinase Assay708 ± 63

Table 1: IC50 values of this compound against VEGFR-1 and VEGFR-2.[2]

Key Experimental Protocols

Biochemical Kinase Assay (VEGFR-2)

This protocol outlines a general method for determining the in vitro inhibitory activity of this compound against VEGFR-2 tyrosine kinase.

Objective: To quantify the IC50 value of this compound for the inhibition of VEGFR-2 kinase activity.

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • Poly(Glu, Tyr) 4:1 as a substrate

  • Adenosine triphosphate (ATP), [γ-³³P]ATP

  • This compound

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA)

  • Filter plates (e.g., Millipore Multiscreen)

  • Scintillation counter

Methodology:

  • Prepare a reaction mixture containing VEGFR-2 kinase and the poly(Glu, Tyr) substrate in the kinase buffer.

  • Add varying concentrations of this compound (typically in a serial dilution) to the reaction mixture and incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature.

  • Initiate the kinase reaction by adding a mixture of ATP and [γ-³³P]ATP. The final ATP concentration should be at or near the Km for VEGFR-2.

  • Allow the reaction to proceed for a specific duration (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

  • Terminate the reaction by adding a stop solution (e.g., 30% acetic acid).

  • Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

  • Wash the filter plate multiple times with a wash buffer (e.g., 0.5% phosphoric acid) to remove unincorporated [γ-³³P]ATP.

  • Dry the filter plate and add a scintillation cocktail to each well.

  • Quantify the amount of incorporated ³³P using a scintillation counter.

  • Calculate the percentage of inhibition for each this compound concentration relative to a DMSO control and determine the IC50 value by non-linear regression analysis.

HUVEC Proliferation Assay ([³H]Thymidine Incorporation)

This protocol describes a method to assess the anti-proliferative effect of this compound on VEGF-stimulated Human Umbilical Vein Endothelial Cells (HUVECs).

Objective: To determine the IC50 of this compound in inhibiting VEGF-induced HUVEC proliferation.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (EGM)

  • Fetal Bovine Serum (FBS)

  • Recombinant human VEGF-A

  • This compound

  • [³H]Thymidine

  • Cell harvesting equipment

  • Scintillation counter

Methodology:

  • Seed HUVECs in 96-well plates at a density of approximately 5,000 cells per well in EGM supplemented with a low concentration of FBS (e.g., 0.5-1%) and allow them to attach overnight.[3]

  • Starve the cells in a basal medium with low serum for 24 hours to synchronize them.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with a pre-determined optimal concentration of VEGF-A (e.g., 10-20 ng/mL).

  • After a 24-48 hour incubation period, add [³H]thymidine to each well and incubate for another 4-18 hours to allow for its incorporation into newly synthesized DNA.

  • Terminate the assay by washing the cells with PBS.

  • Lyse the cells or harvest them onto filter mats using a cell harvester.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition of proliferation for each this compound concentration and determine the IC50 value.

Signaling Pathway Analysis

This compound's inhibition of VEGFR-2 phosphorylation directly impacts downstream signaling pathways crucial for endothelial cell function. The two primary cascades affected are the PI3K/Akt and the MAPK/ERK pathways.

PI3K/Akt Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a major downstream effector of VEGFR-2 and plays a critical role in promoting endothelial cell survival and proliferation. Upon VEGF-A binding, activated VEGFR-2 recruits and activates PI3K, which in turn leads to the phosphorylation and activation of Akt. Activated Akt then phosphorylates numerous downstream targets that regulate cell survival, growth, and metabolism. This compound, by blocking VEGFR-2 activation, is expected to inhibit the phosphorylation of Akt.

MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is another critical signaling cascade downstream of VEGFR-2, primarily involved in regulating endothelial cell proliferation and migration. Activation of VEGFR-2 leads to the activation of the Ras-Raf-MEK-ERK signaling cascade. Phosphorylated ERK (p-ERK) translocates to the nucleus to regulate the transcription of genes involved in cell cycle progression and proliferation. Inhibition of VEGFR-2 by this compound is anticipated to suppress the phosphorylation of ERK.

Visualizations

This compound Mechanism of Action

ZD4190_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGFA VEGF-A VEGFR2 VEGFR-2 VEGFA->VEGFR2 Binds VEGFR2->VEGFR2 Downstream Downstream Signaling VEGFR2->Downstream Activates ATP ATP P P ADP ADP ZD4190 This compound ZD4190->VEGFR2 Inhibits ZD4190->Downstream Blocks Activation

Caption: this compound inhibits VEGFR-2 autophosphorylation.

VEGFR-2 Downstream Signaling Pathways

VEGFR2_Signaling_Pathway cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK/ERK Pathway VEGFA VEGF-A VEGFR2 VEGFR-2 VEGFA->VEGFR2 PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras ZD4190 This compound ZD4190->VEGFR2 Akt Akt PI3K->Akt pAkt p-Akt Akt->pAkt P Survival Cell Survival & Proliferation pAkt->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK P Proliferation Cell Proliferation & Migration pERK->Proliferation

Caption: this compound blocks VEGFR-2 mediated signaling.

Experimental Workflow for IC50 Determination

IC50_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cellular Assay b1 Prepare Kinase/ Substrate Mix b2 Add this compound (Serial Dilution) b1->b2 b3 Initiate with [γ-³³P]ATP b2->b3 b4 Incubate b3->b4 b5 Terminate & Filter b4->b5 b6 Scintillation Counting b5->b6 b7 Calculate IC50 b6->b7 c1 Seed HUVECs c2 Starve Cells c1->c2 c3 Pre-treat with This compound c2->c3 c4 Stimulate with VEGF-A c3->c4 c5 Add [³H]Thymidine c4->c5 c6 Harvest & Count c5->c6 c7 Calculate IC50 c6->c7

References

ZD-4190: A Technical Guide to its Anti-Angiogenic Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the anti-angiogenic properties of ZD-4190, a potent and orally active inhibitor of Vascular Endothelial Growth Factor (VEGF) signaling. This compound, a substituted 4-anilinoquinazoline, has demonstrated significant anti-tumor activity in a range of preclinical models, primarily through the inhibition of tumor-induced angiogenesis. This guide will delve into its mechanism of action, present key quantitative data from preclinical studies, outline typical experimental methodologies, and visualize the underlying biological pathways and experimental workflows.

Core Mechanism of Action: Inhibition of VEGF Receptor Tyrosine Kinases

This compound exerts its anti-angiogenic effects by targeting the Vascular Endothelial Growth Factor Receptor (VEGFR) tyrosine kinases. Specifically, it is a potent inhibitor of KDR (Kinase Insert Domain-Containing Receptor, also known as VEGFR-2) and Flt-1 (Fms-like tyrosine kinase 1, also known as VEGFR-1).[1][2] VEGF, a key signaling protein, contributes to tumor growth by promoting angiogenesis and increasing vascular permeability.[1][2][3] By binding to and inhibiting the tyrosine kinase activity of its receptors on endothelial cells, this compound effectively abrogates downstream signaling cascades that are crucial for endothelial cell proliferation, migration, and survival, all of which are critical steps in the formation of new blood vessels.[1] The inhibition of VEGF signaling by this compound is ATP-competitive.[1]

Quantitative Assessment of Anti-Angiogenic Efficacy

The anti-angiogenic and anti-tumor activity of this compound has been quantified in a variety of in vitro and in vivo models. The following tables summarize key data from these studies.

In Vitro Activity of this compound
AssayTarget/Cell LineGrowth FactorIC50 (µM)Reference
Tyrosine Kinase ActivityKDR (VEGFR-2)-sub-micromolar[1]
Tyrosine Kinase ActivityFlt-1 (VEGFR-1)-sub-micromolar[1]
Cell ProliferationHuman Umbilical Vein Endothelial Cells (HUVEC)VEGF>500-fold lower than for tumor cells[1]
Cell ProliferationHuman Umbilical Vein Endothelial Cells (HUVEC)bFGF>30-fold higher than for VEGF-stimulated proliferation[1]
Collagen InvasionHCT8/S11 Human Colon Cancer CellsVEGF-1650.01[4]
In Vivo Anti-Tumor Efficacy of this compound in Human Tumor Xenograft Models
Tumor TypeXenograft ModelDosing RegimenOutcomeReference
Prostate CancerPC-3100 mg/kg/day (oral, daily for 10 weeks)Sustained inhibition of tumor growth; growth resumed after therapy withdrawal[1][2]
Breast, Lung, Prostate, OvarianVariousOnce-daily oral dosingSignificant antitumor activity[1][2]
Colon CancerHCT8/S1150 mg/kg/day (oral, daily)70% inhibition of tumor growth[4]
Residual CarcinomaRodent ModelImmediate treatmentPrevented outgrowth of up to 2.5 x 10^5 cells (rectus muscle) and 1 x 10^5 cells (gastrocnemius)[5]
In Vivo Effects on Angiogenesis and Vascular Permeability
Model SystemParameter MeasuredDosing RegimenEffectReference
Growing RatsFemoral Epiphyseal Growth Plate Area15, 50, 150 mg/kg/day (oral, daily for 14 days)Dose-dependent increase of 22%, 75%, and 182% respectively[1]
Human Tumor XenograftsMicrovessel DensityMaintained for 3 weeksReduced microvessel density[5]
PC-3 Human Prostate Carcinoma XenograftsEndothelial Permeability (K)50 and 100 mg/kg (acute oral treatment)Robust reduction in endothelial permeability surface product[3]

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the mechanism and experimental evaluation of this compound, the following diagrams are provided.

VEGF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR VEGFR (KDR/Flt-1) VEGF->VEGFR Binds P P VEGFR->P Autophosphorylation ZD4190 This compound ZD4190->VEGFR Inhibits RAS RAS P->RAS PI3K PI3K P->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Endothelial Cell Proliferation ERK->Proliferation Migration Endothelial Cell Migration ERK->Migration AKT AKT PI3K->AKT Survival Endothelial Cell Survival AKT->Survival

Caption: VEGF signaling pathway and the inhibitory action of this compound.

Xenograft_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis TumorCells Human Tumor Cells (e.g., PC-3, HCT8/S11) Implantation Subcutaneous Implantation into Athymic Mice TumorCells->Implantation TumorGrowth Tumor Growth to Palpable Size (~0.5 cm³) Implantation->TumorGrowth Randomization Randomization of Mice into Treatment Groups TumorGrowth->Randomization ControlGroup Control Group (Vehicle) Randomization->ControlGroup ZD4190Group This compound Group (e.g., 50-100 mg/kg/day, oral) Randomization->ZD4190Group TumorMeasurement Regular Tumor Volume Measurement ControlGroup->TumorMeasurement ZD4190Group->TumorMeasurement Endpoint Endpoint Analysis: - Tumor Weight - Microvessel Density - Necrosis TumorMeasurement->Endpoint Comparison Comparison of Treatment vs. Control Endpoint->Comparison

References

ZD-4190: An In-Depth Technical Guide on its Role in the Tumor Microenvironment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZD-4190 is a potent and orally active inhibitor of Vascular Endothelial Growth Factor (VEGF) receptor tyrosine kinases, primarily targeting VEGFR-2 (KDR) and VEGFR-1 (Flt-1).[1][2] By competitively inhibiting ATP binding to the kinase domain of these receptors, this compound effectively abrogates VEGF-mediated signaling, a critical pathway for tumor angiogenesis and vascular permeability.[1] This guide provides a comprehensive technical overview of the preclinical data on this compound, focusing on its mechanism of action and its impact on the tumor microenvironment (TME). Due to the limited publicly available data on this compound's effects on the broader TME components beyond angiogenesis and a lack of information on its clinical trial status, this guide will also draw inferences from related, more extensively studied VEGF receptor tyrosine kinase inhibitors (TKIs) to provide a more complete, albeit partially speculative, picture of its potential activities.

Core Mechanism of Action: Inhibition of VEGF Signaling

This compound is a substituted 4-anilinoquinazoline that demonstrates high-affinity, submicromolar inhibition of VEGF receptor tyrosine kinase activity.[1] Its primary targets are KDR (VEGFR-2) and Flt-1 (VEGFR-1), the principal receptors for VEGF-A.[1] The binding of VEGF to these receptors on endothelial cells triggers a signaling cascade that promotes endothelial cell proliferation, migration, and survival, leading to the formation of new blood vessels (angiogenesis).[3] this compound's inhibition of these kinases blocks these downstream effects, thereby suppressing tumor-associated angiogenesis.[1]

Signaling Pathway

ZD-4190_Mechanism_of_Action This compound Mechanism of Action VEGF VEGF-A VEGFR VEGFR-1 (Flt-1) VEGFR-2 (KDR) VEGF->VEGFR Binds to P_VEGFR Phosphorylated VEGFR (Active) VEGFR->P_VEGFR Dimerization & Autophosphorylation ZD4190 This compound ZD4190->VEGFR Inhibits ATP binding PLCg PLCγ P_VEGFR->PLCg p38 p38 MAPK P_VEGFR->p38 FAK FAK P_VEGFR->FAK Permeability Vascular Permeability P_VEGFR->Permeability PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Proliferation Endothelial Cell Proliferation ERK->Proliferation Migration Endothelial Cell Migration p38->Migration Paxillin Paxillin FAK->Paxillin Paxillin->Migration Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis

Caption: this compound inhibits VEGF receptor tyrosine kinase activity.

Quantitative Data on Preclinical Efficacy

Preclinical studies have demonstrated the potent anti-angiogenic and anti-tumor activity of this compound. The following tables summarize the key quantitative findings from in vitro and in vivo studies.

Table 1: In Vitro Inhibitory Activity of this compound
TargetAssayIC50 (nM)Reference
KDR (VEGFR-2)Recombinant enzyme assay29 ± 4[1]
Flt-1 (VEGFR-1)Recombinant enzyme assay708 ± 63[1]
VEGF-stimulated HUVEC ProliferationCell-based proliferation assay50[1]
Basic FGF-stimulated HUVEC ProliferationCell-based proliferation assay>1500[1]
Tumor Cell Growth (various cell lines)Cell-based proliferation assay>25,000[4]
Table 2: In Vivo Anti-Tumor Efficacy of this compound in Human Tumor Xenograft Models
Tumor ModelDosing RegimenTumor Growth Inhibition (%)Reference
Calu-6 (Lung)100 mg/kg/day, p.o.95[4]
PC-3 (Prostate)100 mg/kg/day, p.o.79-95[2][4]
LoVo (Colon)100 mg/kg/day, p.o.88[4]
OVCAR-3 (Ovarian)100 mg/kg/day, p.o.84[4]
HCT8/S11 (Colon)50 mg/kg/day, p.o. for 21 daysSignificant growth inhibition[5]
Table 3: Effect of this compound on Vascular Permeability in PC-3 Human Prostate Carcinoma Xenografts
Dose (mg/kg)Reduction in Ktrans (%)Reference
5026[6]
10031-47[6]

Impact on the Tumor Microenvironment

The primary and most well-documented effect of this compound on the TME is the inhibition of angiogenesis. However, the intricate interplay of components within the TME suggests that targeting VEGF signaling likely has broader consequences.

Anti-Angiogenic Effects

This compound's inhibition of VEGFR-2 leads to a significant reduction in tumor microvessel density.[7] In a model of minimal residual carcinoma, this compound treatment resulted in reduced microvascularity and increased tumor necrosis.[7] This anti-angiogenic activity is the cornerstone of its anti-tumor effect, as it deprives the tumor of the necessary blood supply for growth and proliferation.[2]

Effects on the Immune Microenvironment (Inferred)

Direct studies on the immunomodulatory effects of this compound are lacking. However, based on the known roles of VEGF and the effects of other VEGF TKIs, we can infer potential impacts:

  • Tumor-Infiltrating Lymphocytes (TILs): VEGF is known to be an immunosuppressive factor that can inhibit the maturation of dendritic cells and the infiltration and function of T cells. By blocking VEGF signaling, this compound could potentially enhance the infiltration and activity of cytotoxic T lymphocytes within the tumor.

  • Myeloid-Derived Suppressor Cells (MDSCs): VEGF can promote the accumulation and immunosuppressive function of MDSCs in the TME.[8][9] Inhibition of VEGF signaling by this compound might, therefore, reduce the population and suppressive activity of MDSCs, further alleviating immune suppression.[10]

  • Macrophage Polarization: The TME is often characterized by a prevalence of M2-polarized tumor-associated macrophages (TAMs), which are generally pro-tumoral and immunosuppressive. VEGF can contribute to M2 polarization.[11] Consequently, this compound could potentially shift the macrophage balance towards a more anti-tumoral M1 phenotype.

Effects on Cancer-Associated Fibroblasts (CAFs) and the Extracellular Matrix (ECM) (Inferred)

The influence of this compound on CAFs and the ECM is not directly documented. However, considering the complex crosstalk within the TME:

  • CAF Activation: VEGF can indirectly influence CAF activity. By reducing tumor hypoxia through its anti-angiogenic effects, this compound might modulate the activation state of CAFs, which are sensitive to hypoxic conditions.

  • ECM Remodeling: CAFs are major producers of ECM components, such as collagen.[12] VEGF signaling can influence the expression of matrix metalloproteinases (MMPs), enzymes that are crucial for ECM remodeling and tumor invasion.[5][13] While direct evidence is unavailable, it is plausible that this compound could indirectly affect ECM composition and organization by modulating the tumor's vascular and hypoxic state.[14]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound.

VEGF Receptor Tyrosine Kinase Inhibition Assay
  • Objective: To determine the in vitro inhibitory activity of this compound against recombinant KDR and Flt-1 tyrosine kinases.

  • Methodology:

    • Recombinant kinase domains of KDR and Flt-1 are expressed and purified.

    • The kinase assay is performed in a 96-well plate format.

    • Each well contains the recombinant kinase, a substrate peptide (e.g., poly(Glu:Tyr 4:1)), and ATP radiolabeled with ³³P.

    • This compound is added at various concentrations.

    • The reaction is allowed to proceed for a specified time at a controlled temperature.

    • The reaction is stopped, and the phosphorylated substrate is captured on a filter membrane.

    • The amount of incorporated ³³P is quantified using a scintillation counter.

    • IC50 values are calculated from the dose-response curves.

Human Umbilical Vein Endothelial Cell (HUVEC) Proliferation Assay
  • Objective: To assess the effect of this compound on VEGF-stimulated endothelial cell proliferation.

  • Methodology:

    • HUVECs are seeded in 96-well plates and allowed to attach overnight.

    • The cells are serum-starved for 24 hours.

    • The cells are then treated with various concentrations of this compound in the presence of a constant concentration of VEGF (e.g., 10 ng/mL).

    • After 48-72 hours of incubation, cell proliferation is assessed using a colorimetric assay such as MTS or by measuring BrdU incorporation.

    • IC50 values are determined from the resulting dose-response curves.

In Vivo Tumor Xenograft Studies
  • Objective: To evaluate the anti-tumor efficacy of this compound in vivo.

  • Methodology:

    • Human tumor cells (e.g., PC-3, Calu-6) are implanted subcutaneously into the flank of immunocompromised mice (e.g., nude mice).

    • Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

    • Mice are randomized into control and treatment groups.

    • This compound is administered orally, typically once daily, at various doses. The control group receives the vehicle.

    • Tumor volume is measured regularly (e.g., twice weekly) using calipers.

    • At the end of the study, tumors are excised, weighed, and may be processed for histological or immunohistochemical analysis.

Experimental Workflow Diagram

Experimental_Workflow Preclinical Evaluation Workflow for this compound InVitro In Vitro Studies EnzymeAssay VEGFR Kinase Assay (IC50 Determination) InVitro->EnzymeAssay CellAssay HUVEC Proliferation Assay (Functional Inhibition) InVitro->CellAssay DataAnalysis Data Analysis & Interpretation EnzymeAssay->DataAnalysis CellAssay->DataAnalysis InVivo In Vivo Studies Xenograft Tumor Xenograft Model (Efficacy Assessment) InVivo->Xenograft Permeability Dynamic Contrast-Enhanced MRI (Vascular Permeability) InVivo->Permeability MVD Immunohistochemistry (Microvessel Density) Xenograft->MVD Xenograft->DataAnalysis Permeability->DataAnalysis MVD->DataAnalysis ZD4190_TME_Effects This compound's Role in the Tumor Microenvironment ZD4190 This compound VEGFR_Inhibition VEGFR-1/2 Inhibition ZD4190->VEGFR_Inhibition Angiogenesis ↓ Angiogenesis VEGFR_Inhibition->Angiogenesis Permeability ↓ Vascular Permeability VEGFR_Inhibition->Permeability ImmuneSuppression ↓ Immunosuppression (Inferred) VEGFR_Inhibition->ImmuneSuppression ECM_Remodeling Altered ECM Remodeling (Inferred) VEGFR_Inhibition->ECM_Remodeling Hypoxia ↑ Tumor Hypoxia (Initial Effect) Angiogenesis->Hypoxia Can initially worsen TumorGrowth ↓ Tumor Growth Angiogenesis->TumorGrowth Deprives Nutrients Permeability->TumorGrowth Reduces Edema TILs ↑ T-cell Infiltration & Function (Inferred) ImmuneSuppression->TILs MDSCs ↓ MDSC Accumulation & Function (Inferred) ImmuneSuppression->MDSCs M2_TAMs ↓ M2 Macrophage Polarization (Inferred) ImmuneSuppression->M2_TAMs TILs->TumorGrowth Enhances Anti-tumor Immunity CAFs Modulated CAF Activity (Inferred) ECM_Remodeling->CAFs MMPs Altered MMP Expression (Inferred) ECM_Remodeling->MMPs CAFs->TumorGrowth MMPs->TumorGrowth Affects Invasion & Metastasis

References

ZD-4190: A Technical Guide to a Potent VEGFR Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZD-4190 is a potent, orally bioavailable small molecule inhibitor of vascular endothelial growth factor (VEGF) receptor tyrosine kinases (RTKs). As a member of the 4-anilinoquinazoline class of compounds, this compound demonstrates significant anti-angiogenic and antitumor activity by selectively targeting key mediators of vasculogenesis and angiogenesis. This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and key experimental data related to this compound, intended to support ongoing research and drug development efforts in oncology and other angiogenesis-dependent diseases.

Chemical Structure and Properties

This compound is a substituted 4-anilinoquinazoline with the systematic IUPAC name N-(4-bromo-2-fluorophenyl)-6-methoxy-7-[2-(1H-1,2,3-triazol-1-yl)ethoxy]quinazolin-4-amine.[1] Its structure is characterized by a quinazoline core, which is crucial for its interaction with the ATP-binding pocket of receptor tyrosine kinases.

Chemical and Physical Properties
PropertyValueReference
Chemical Formula C₁₉H₁₆BrFN₆O₂[1]
Molecular Weight 459.28 g/mol [1]
IUPAC Name N-(4-bromo-2-fluorophenyl)-6-methoxy-7-[2-(1H-1,2,3-triazol-1-yl)ethoxy]quinazolin-4-amine[1]
SMILES COC1=C(OCCN2C=CN=N2)C=C2N=CN=C(NC3=C(F)C=C(Br)C=C3)C2=C1[1]
Physical Description Solid (formulation dependent)
Solubility Soluble in DMSO. For in vivo studies, it has been suspended in 1% (v/v) polysorbate 80.[2]
Storage Store at -20°C for long-term stability.

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects through the potent and selective inhibition of VEGF receptor tyrosine kinases, primarily targeting KDR (Kinase insert Domain Receptor, also known as VEGFR-2) and Flt-1 (Fms-like tyrosine kinase 1, also known as VEGFR-1).[1][3] These receptors are critical components of the VEGF signaling pathway, which is a key regulator of angiogenesis.

The binding of VEGF to its receptors on the surface of endothelial cells triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This activation initiates a cascade of downstream signaling events that ultimately lead to endothelial cell proliferation, migration, survival, and the formation of new blood vessels.

This compound acts as an ATP-competitive inhibitor, binding to the ATP pocket of the KDR and Flt-1 tyrosine kinase domains.[1] This prevents the transfer of phosphate from ATP to the tyrosine residues, thereby blocking the initiation of the downstream signaling cascade. The inhibition of this pathway leads to a reduction in tumor-associated angiogenesis, thereby limiting tumor growth and metastasis.

VEGF_Signaling_Pathway cluster_intracellular Intracellular Space VEGF VEGF VEGFR VEGFR (KDR/Flt-1) VEGF->VEGFR P1 Receptor Dimerization & Autophosphorylation VEGFR->P1 Activation Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) P1->Downstream ZD4190 This compound ZD4190->P1 Inhibition Angiogenesis Angiogenesis (Proliferation, Migration, Survival) Downstream->Angiogenesis

Fig. 1: this compound Inhibition of the VEGF Signaling Pathway.

In Vitro Efficacy

The anti-angiogenic activity of this compound has been demonstrated in various in vitro models, most notably through the inhibition of human umbilical vein endothelial cell (HUVEC) proliferation stimulated by VEGF.

Inhibition of VEGF Receptor Tyrosine Kinase Activity and HUVEC Proliferation

This compound is a potent inhibitor of KDR and Flt-1 tyrosine kinase activity, with significantly greater potency against KDR.[1] This translates to a specific and potent inhibition of VEGF-stimulated endothelial cell proliferation.

AssayIC₅₀ Value (nM)Reference
KDR Tyrosine Kinase Activity 29[1]
Flt-1 Tyrosine Kinase Activity 708[1]
VEGF-stimulated HUVEC Proliferation 50[1]
bFGF-stimulated HUVEC Proliferation >1500[1]
Tumor Cell Proliferation (various lines) >25,000[1]

The data clearly indicates the selectivity of this compound for the VEGF signaling pathway, as it is significantly less potent against bFGF-stimulated proliferation and shows minimal direct cytotoxic effects on tumor cells at concentrations that are highly effective at inhibiting endothelial cell proliferation.[1]

Experimental Protocol: HUVEC Proliferation Assay

This protocol outlines a representative method for assessing the inhibitory effect of this compound on VEGF-stimulated HUVEC proliferation.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (EGM-2)

  • Fetal Bovine Serum (FBS)

  • Recombinant Human VEGF₁₆₅

  • This compound (dissolved in DMSO)

  • 96-well plates

  • [³H]Thymidine or other proliferation assay reagent (e.g., MTT, BrdU)

  • Scintillation counter or plate reader

Methodology:

  • Cell Culture: Culture HUVECs in EGM-2 supplemented with 2% FBS.

  • Seeding: Seed HUVECs into 96-well plates at a density of 2 x 10³ cells per well and allow to attach overnight.

  • Starvation: The following day, replace the medium with a low-serum medium (e.g., 0.5% FBS) and incubate for 24 hours to synchronize the cells.

  • Treatment:

    • Prepare serial dilutions of this compound in the low-serum medium.

    • Add the this compound dilutions to the wells.

    • Add recombinant human VEGF₁₆₅ to a final concentration of 10 ng/mL to stimulate proliferation (control wells receive vehicle).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • Proliferation Assessment ([³H]Thymidine Incorporation):

    • Add 1 µCi of [³H]Thymidine to each well and incubate for the final 6 hours of the 72-hour incubation period.

    • Harvest the cells onto filter mats and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage inhibition of proliferation for each this compound concentration relative to the VEGF-stimulated control and determine the IC₅₀ value.

In Vivo Efficacy

The antitumor effects of this compound have been evaluated in various preclinical in vivo models, demonstrating its ability to inhibit tumor growth through its anti-angiogenic mechanism.

Antitumor Activity in Human Tumor Xenograft Models

Once-daily oral administration of this compound has been shown to elicit significant antitumor activity in mice bearing established human tumor xenografts of various origins, including prostate (PC-3), lung (Calu-6), breast (MDA-MB-231), and ovarian (SKOV-3) cancer.[1] The antitumor effect is primarily cytostatic, and upon cessation of treatment, tumor growth may resume.[3]

Tumor ModelAdministration RouteDosageOutcomeReference
PC-3Oral gavage50-100 mg/kg/daySignificant tumor growth inhibition[1]
Calu-6Oral gavage50-100 mg/kg/daySignificant tumor growth inhibition[1]
MDA-MB-231Oral gavage50-100 mg/kg/daySignificant tumor growth inhibition[1]
SKOV-3Oral gavage50-100 mg/kg/daySignificant tumor growth inhibition[1]
HCT8/S11Oral gavage50 mg/kg/day70% inhibition of tumor growth[4]
Experimental Protocol: In Vivo Tumor Xenograft Study

This protocol provides a general framework for evaluating the in vivo efficacy of this compound in a subcutaneous tumor xenograft model.

InVivo_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis A 1. Tumor Cell Implantation (e.g., PC-3 cells subcutaneously in nude mice) B 2. Tumor Growth Monitoring (Measure tumor volume regularly) A->B C 3. Randomization (When tumors reach a specific volume, e.g., 100-150 mm³) B->C D 4. Daily Oral Dosing - Vehicle Control Group - this compound Treatment Group (e.g., 50 mg/kg) C->D E 5. Continued Tumor Monitoring (Measure tumor volume and body weight) D->E F 6. Endpoint Analysis (e.g., Tumor growth inhibition, microvessel density) E->F

Fig. 2: General Workflow for an In Vivo Xenograft Study.

Materials:

  • Athymic nude mice

  • Human tumor cell line (e.g., PC-3)

  • Matrigel (optional)

  • This compound

  • Vehicle (e.g., 1% polysorbate 80 in deionized water)

  • Calipers for tumor measurement

Methodology:

  • Tumor Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1 x 10⁶ PC-3 cells in 100 µL of a 1:1 mixture of medium and Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days. Calculate tumor volume using the formula: (length x width²) / 2.

  • Randomization: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into control and treatment groups.

  • Treatment Administration: Administer this compound (e.g., 50 mg/kg) or vehicle to the respective groups once daily via oral gavage.

  • Continued Monitoring: Continue to monitor tumor volume and body weight throughout the study.

  • Endpoint and Analysis: At the end of the study (e.g., after 21-28 days or when tumors in the control group reach a maximum allowable size), euthanize the animals and excise the tumors.

    • Calculate the percentage of tumor growth inhibition.

    • Tumors can be processed for histological analysis to assess microvessel density (e.g., via CD31 staining) and other biomarkers.

Conclusion

This compound is a well-characterized inhibitor of VEGF receptor tyrosine kinases with potent anti-angiogenic and antitumor properties. Its specific mechanism of action, oral bioavailability, and demonstrated efficacy in preclinical models make it a valuable tool for research in cancer biology and the development of anti-angiogenic therapies. This technical guide provides a foundational understanding of this compound's chemical and biological characteristics to aid researchers in their scientific investigations. Further exploration into its pharmacokinetic and pharmacodynamic properties will continue to delineate its full therapeutic potential.

References

Methodological & Application

ZD-4190 In Vivo Experimental Protocols: Application Notes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZD-4190 is a potent, orally active, small-molecule inhibitor of Vascular Endothelial Growth Factor (VEGF) receptor tyrosine kinases (RTKs), specifically targeting KDR (VEGFR-2) and Flt-1 (VEGFR-1).[1] By inhibiting VEGF signaling, this compound effectively blocks angiogenesis, a critical process for tumor growth and metastasis.[1] These application notes provide detailed protocols for in vivo preclinical evaluation of this compound in various animal models, summarizing key quantitative data and visualizing experimental workflows and the underlying signaling pathway.

Data Presentation

Table 1: In Vivo Efficacy of this compound in Human Tumor Xenograft Models
Tumor TypeCell LineAnimal ModelThis compound Dose (mg/kg/day, p.o.)Treatment Duration% Tumor Growth InhibitionReference
ProstatePC-3Nude Mice12.521 daysStatistically Significant[2]
10021 days~85%[2]
10010 weeksSustained Inhibition[1]
Lung (NSCLC)Calu-6Nude Mice12.521 daysStatistically Significant[2]
10021 days~79%[2]
LungLNM35Nude Mice5021 daysSignificant[3]
BreastMDA-MB-435Nude Mice1003 daysGrowth Delay[4]
10021 days~95%[2]
OvarianOVCAR-3Nude Mice10021 days~90%[2]
ColonHCT8/S11Nude Mice5021 daysSignificant[3]
Squamous Cell CarcinomaPDVC57BC57BL Mice5022 daysPrevents Outgrowth[5]

p.o. = per os (by mouth/oral gavage)

Table 2: In Vivo Pharmacodynamic Effects of this compound
Pharmacodynamic EndpointAnimal ModelThis compound Dose (mg/kg/day, p.o.)Treatment DurationObserved EffectReference
Epiphyseal Growth Plate AreaYoung Female Alderley Park Rats1514 days22% Increase[2]
5014 days75% Increase[2]
15014 days182% Increase[2]
Tumor Vascular PermeabilityNude Mice with Prostate Xenografts100 (2 doses)24 hours43% Reduction[6]
Tumor Vascular VolumeNude Mice with Prostate Xenografts100 (2 doses)24 hours30% Reduction[6]
Tumor Blood FlowNude Mice with Prostate Xenografts100 (2 doses)24 hours42% Reduction[6]

Experimental Protocols

Human Tumor Xenograft Efficacy Study

This protocol describes the establishment of human tumor xenografts in immunodeficient mice to evaluate the anti-tumor efficacy of this compound.

Materials:

  • Human tumor cells (e.g., PC-3, Calu-6)

  • Immunodeficient mice (e.g., Nude, SCID), 4-6 weeks old

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • Matrigel (optional)

  • This compound

  • Vehicle: 1% (v/v) Polysorbate 80 (Tween 80) in deionized water

  • 1-cc syringes with 27- or 30-gauge needles

  • Oral gavage needles

  • Digital calipers

Methodology:

  • Cell Preparation: Culture human tumor cells in complete medium until they are 70-80% confluent. Harvest cells by trypsinization, wash twice with sterile PBS, and resuspend in PBS or a 1:1 mixture of PBS and Matrigel at a concentration of 3.0 x 10^7 cells/mL. Cell viability should be confirmed using a Trypan Blue exclusion assay.

  • Tumor Implantation: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension (containing 3.0 x 10^6 cells) into the lower flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to grow. Begin treatment when tumors reach a mean volume of approximately 50-100 mm³. Measure tumor dimensions 2-3 times per week using digital calipers. Calculate tumor volume using the formula: Volume = (width)² x length / 2.

  • Drug Administration: Prepare a suspension of this compound in 1% Polysorbate 80. Administer this compound or vehicle control to the mice once daily via oral gavage. Doses typically range from 12.5 to 100 mg/kg.

  • Endpoint: Continue treatment for the specified duration (e.g., 21 days). At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

Pharmacodynamic Assessment of Angiogenesis Inhibition (Rat Epiphyseal Growth Plate Assay)

This protocol assesses the in vivo anti-angiogenic activity of this compound by measuring its effect on the epiphyseal growth plate in young, growing rats.

Materials:

  • Young, female Alderley Park rats (Wistar-derived), 4-8 weeks old

  • This compound

  • Vehicle: 1% (v/v) Polysorbate 80 in deionized water

  • Oral gavage needles

  • Histology equipment and reagents (formalin, paraffin, H&E stain)

Methodology:

  • Animal Dosing: Acclimatize rats for at least 5 days. Administer this compound or vehicle control once daily by oral gavage for 14 consecutive days. Doses of 15, 50, and 150 mg/kg have been shown to be effective.

  • Tissue Collection: At the end of the treatment period, euthanize the rats. Dissect the femoro-tibial joints.

  • Histological Analysis: Fix the joints in formalin, decalcify, and embed in paraffin wax. Prepare histological sections and stain with Hematoxylin and Eosin (H&E).

  • Data Analysis: Microscopically examine the epiphyseal growth plate of the femur. Quantify the area of the hypertrophic chondrocyte zone. A dose-dependent increase in this area is indicative of an anti-angiogenic effect, as vascular invasion is inhibited.[2]

Visualizations

G cluster_workflow Experimental Workflow: Tumor Xenograft Efficacy Study cluster_treatment Daily Treatment (e.g., 21 days) P1 Cell Culture (e.g., PC-3, Calu-6) P2 Cell Harvest & Preparation (3x10^7 cells/mL in PBS) P1->P2 P3 Subcutaneous Implantation (100 µL into flank of Nude Mouse) P2->P3 P4 Tumor Growth (to ~50-100 mm³) P3->P4 P5 Randomization into Treatment Groups P4->P5 P6 Tumor Volume Measurement (2-3 times/week) P4->P6 T1 Vehicle Control (1% Polysorbate 80, p.o.) P5->T1 T2 This compound (e.g., 50 mg/kg, p.o.) P5->T2 P7 Endpoint Analysis (Tumor Excision, Weight, etc.) P6->P7 G cluster_pathway This compound Mechanism of Action: Inhibition of VEGF Signaling cluster_receptor Endothelial Cell Membrane VEGF VEGF-A KDR KDR (VEGFR-2) VEGF->KDR Flt1 Flt-1 (VEGFR-1) VEGF->Flt1 PI3K PI3K-Akt Pathway KDR->PI3K PLCg PLCγ-PKC-Raf-MEK-ERK Pathway KDR->PLCg ZD4190 This compound ZD4190->KDR ZD4190->Flt1 Angiogenesis Angiogenesis (Proliferation, Migration, Survival) PI3K->Angiogenesis PLCg->Angiogenesis

References

Application Notes and Protocols for ZD-4190 in Mouse Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

ZD-4190 is a potent, orally active inhibitor of Vascular Endothelial Growth Factor (VEGF) receptor tyrosine kinases (RTKs), primarily targeting KDR (VEGFR-2) and Flt-1 (VEGFR-1).[1][2] By inhibiting VEGF signaling, this compound effectively blocks angiogenesis, the process of new blood vessel formation that is crucial for solid tumor growth and survival.[1][2] These application notes provide a comprehensive overview of the use of this compound in preclinical mouse xenograft models, summarizing effective dosages and providing detailed experimental protocols.

Mechanism of Action

This compound is a substituted 4-anilinoquinazoline that functions as an ATP-competitive inhibitor of VEGF receptor tyrosine kinases.[1] The binding of VEGF to its receptors, KDR and Flt-1, on endothelial cells stimulates receptor dimerization and autophosphorylation of tyrosine residues in the cytoplasmic domain. This initiates a downstream signaling cascade that promotes endothelial cell proliferation, migration, and survival, ultimately leading to the formation of new blood vessels. This compound blocks this signaling cascade by inhibiting the kinase activity of the receptors.[1][3]

VEGF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR VEGFR (KDR/Flt-1) VEGF->VEGFR Binding P1 Receptor Dimerization & Autophosphorylation VEGFR->P1 Activation Signal Downstream Signaling (e.g., MAPK, PI3K/Akt) P1->Signal ZD4190 This compound ZD4190->P1 Inhibition Angiogenesis Angiogenesis (Endothelial Cell Proliferation, Migration, Survival) Signal->Angiogenesis Xenograft_Establishment_Workflow cluster_workflow Workflow for Xenograft Establishment A 1. Cell Culture (e.g., PC-3, MDA-MB-231) B 2. Cell Harvesting & Preparation A->B C 3. Subcutaneous Injection (e.g., 1x10^6 - 4x10^6 cells/mouse) B->C D 4. Tumor Growth Monitoring C->D E 5. Randomization into Treatment Groups D->E

References

ZD-4190: Application Notes for In Vitro Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZD-4190 is a potent and selective inhibitor of Vascular Endothelial Growth Factor (VEGF) receptor tyrosine kinases (RTKs), primarily targeting KDR (VEGFR-2) and Flt-1 (VEGFR-1).[1][2] By inhibiting VEGF signaling, this compound effectively blocks the proliferation and migration of endothelial cells, key processes in angiogenesis.[1][2] Its mechanism of action makes it a valuable tool for in vitro studies of angiogenesis and a potential anti-cancer therapeutic. Notably, this compound exhibits a significantly higher potency against endothelial cells compared to direct anti-proliferative effects on tumor cells.[1] This document provides detailed application notes and protocols for the use of this compound in in vitro cell culture experiments.

Data Presentation: In Vitro Efficacy of this compound

The following table summarizes the inhibitory concentrations (IC50) of this compound in various in vitro assays, highlighting its selectivity for endothelial cells.

Cell Type/AssayTarget/ProcessIC50 ValueReference
Human Umbilical Vein Endothelial Cells (HUVEC)VEGF-stimulated proliferation50 nM[1]
Human Colon Cancer Cells (HCT8/S11)VEGF-induced collagen invasion10 nM[3]
Various Tumor Cell LinesInhibition of cell growth>25 µM[1]

Note: The IC50 for tumor cell growth inhibition is over 500-fold greater than that for inhibiting VEGF-stimulated HUVEC proliferation, underscoring the compound's primary anti-angiogenic mechanism of action.[1]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway of this compound and a general experimental workflow for its in vitro application.

ZD4190_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling VEGF VEGF VEGFR VEGFR-2 (KDR) VEGFR-1 (Flt-1) VEGF->VEGFR Binding P_VEGFR VEGFR Phosphorylation VEGFR->P_VEGFR Autophosphorylation Downstream Downstream Signaling (e.g., PLC-γ, PKC, Raf-1, MEK, ERK) P_VEGFR->Downstream Proliferation Endothelial Cell Proliferation & Migration Downstream->Proliferation ZD4190 This compound ZD4190->P_VEGFR Inhibition Experimental_Workflow cluster_0 Preparation cluster_1 Treatment cluster_2 Analysis A Culture Endothelial Cells (e.g., HUVEC) C Seed cells in appropriate plates A->C B Prepare this compound Stock Solution (in DMSO) D Treat cells with varying concentrations of this compound B->D C->D E Incubate for desired duration D->E F Perform desired assay: - Cell Viability (MTS) - Angiogenesis (Tube Formation) - Protein Analysis (Western Blot) E->F G Data Acquisition & Analysis F->G

References

Application Notes and Protocols: Preparation of ZD-4190 Stock Solution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZD-4190 is a potent, orally available inhibitor of the vascular endothelial growth factor receptor 2 (VEGFR2) and epidermal growth factor receptor (EGFR) signaling pathways, making it a compound of significant interest in cancer research.[1] Proper preparation of a stable and accurate stock solution is the first critical step for reliable in vitro and in vivo studies. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions to ensure experimental reproducibility.

Chemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for accurate stock solution preparation. Key data is summarized in the table below.

PropertyValueReference
Chemical Formula C19H16BrFN6O2[1]
Molecular Weight 459.28 g/mol [1]
Appearance Solid powder[1]
Solubility (in vitro) DMSO: 12 mg/mL (26.12 mM)[2]
Water: Insoluble[2]
Ethanol: Insoluble[2]
Purity >98%[1]

Signaling Pathway of this compound

This compound primarily exerts its anti-tumor effects by inhibiting the kinase activity of VEGFR2 (KDR) and Flt-1, key receptors in the VEGF signaling pathway that drives angiogenesis.[3][4]

References

ZD-4190: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility, handling, and application of ZD-4190, a potent inhibitor of Vascular Endothelial Growth Factor (VEGF) receptor tyrosine kinases. The following protocols and data are intended to guide researchers in the effective use of this compound in preclinical studies.

Compound Information

  • Name: this compound

  • Mechanism of Action: this compound is a selective inhibitor of the VEGF receptor tyrosine kinases, primarily targeting KDR (VEGFR-2) and Flt-1 (VEGFR-1). By blocking the ATP-binding site of these receptors, this compound inhibits VEGF-stimulated endothelial cell proliferation and angiogenesis, which are critical processes for tumor growth and metastasis.

Solubility Data

The solubility of this compound in various common laboratory solvents is summarized in the table below. It is important to note that this compound is a hydrophobic compound with limited aqueous solubility.

SolventSolubilityConcentration (mM)Notes
DMSO 12 mg/mL[1]26.12 mM[1]Recommended for preparing high-concentration stock solutions.
Water Insoluble[1]-This compound is practically insoluble in aqueous solutions.
Ethanol Data not available-
Methanol Data not available-
PBS (pH 7.4) Data not available-Expected to be poorly soluble based on its insolubility in water.

Experimental Protocols

Preparation of this compound Stock Solution

This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO, suitable for long-term storage and dilution for in vitro experiments.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated pipettes

Protocol:

  • Allow the this compound powder and anhydrous DMSO to equilibrate to room temperature.

  • Weigh the desired amount of this compound powder using an analytical balance.

  • Add the appropriate volume of anhydrous DMSO to the this compound powder to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

  • Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) can aid in dissolution.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution aliquots at -20°C for long-term storage.

Preparation of this compound Oral Suspension for In Vivo Studies

This protocol details the preparation of a this compound suspension for oral administration (gavage) in animal models, based on established in vivo studies.

Materials:

  • This compound powder

  • 1% Polysorbate 80 (Tween® 80) in sterile water

  • Mortar and pestle or homogenizer

  • Sterile tubes for storage and administration

  • Calibrated pipettes

Protocol:

  • Weigh the required amount of this compound powder for the desired dosing concentration (e.g., 50 mg/kg).

  • Triturate the this compound powder in a mortar and pestle to a fine consistency.

  • Prepare the vehicle by dissolving Polysorbate 80 to a final concentration of 1% in sterile water.

  • Gradually add a small volume of the 1% Polysorbate 80 vehicle to the this compound powder while triturating to form a smooth paste.

  • Continue to add the vehicle incrementally while mixing until the desired final volume and concentration are achieved, ensuring a uniform suspension.[1]

  • Transfer the suspension to a sterile tube.

  • Vortex the suspension thoroughly before each administration to ensure homogeneity.

Visualization of Signaling Pathways and Workflows

This compound Inhibition of the VEGF Signaling Pathway

VEGF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR VEGFR (KDR/Flt-1) VEGF->VEGFR Binding & Dimerization PLCg PLCγ VEGFR->PLCg Autophosphorylation PI3K PI3K VEGFR->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras Ras Ras->Raf MEK MEK Raf->MEK MAPK MAPK (ERK1/2) MEK->MAPK Proliferation Cell Proliferation, Migration, Survival MAPK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation ZD4190 This compound ZD4190->VEGFR Inhibition

Caption: this compound inhibits the VEGF signaling pathway.

Experimental Workflow: In Vitro Angiogenesis Assay (Tube Formation)

Angiogenesis_Assay_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_incubation_analysis Incubation & Analysis prep_matrix 1. Coat wells with Basement Membrane Extract add_cells 3. Seed cells onto the matrix prep_matrix->add_cells prep_cells 2. Prepare endothelial cell suspension prep_cells->add_cells add_compound 4. Add this compound or vehicle control add_cells->add_compound incubation 5. Incubate for 4-18 hours (37°C, 5% CO2) add_compound->incubation imaging 6. Image tube formation using microscopy incubation->imaging quantification 7. Quantify tube length, branch points, and loops imaging->quantification

Caption: Workflow for an in vitro angiogenesis assay.

References

Application Notes and Protocols for Oral Gavage Administration of ZD-4190 in Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the oral gavage administration of ZD-4190 in mice, a potent inhibitor of Vascular Endothelial Growth Factor (VEGF) receptor tyrosine kinases. This document includes information on the mechanism of action, experimental protocols, and expected outcomes in preclinical mouse models of cancer.

Introduction to this compound

This compound is a small molecule, orally bioavailable inhibitor of VEGF receptor tyrosine kinases, primarily targeting VEGFR-2 (KDR) and VEGFR-1 (Flt-1). By blocking the ATP-binding site of these receptors, this compound inhibits VEGF-stimulated endothelial cell proliferation and migration, key processes in angiogenesis. Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. This compound has demonstrated broad-spectrum anti-tumor activity in various human tumor xenograft models in mice.

Mechanism of Action: Inhibition of VEGF Signaling

This compound exerts its anti-tumor effects by inhibiting the VEGF signaling pathway, a critical regulator of angiogenesis. Vascular Endothelial Growth Factor A (VEGF-A) binds to its receptors, primarily VEGFR-2, on the surface of endothelial cells. This binding induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This phosphorylation event initiates a cascade of downstream signaling pathways, including the PLC-γ-PKC-MAPK and the PI3K-Akt pathways, which ultimately lead to endothelial cell proliferation, migration, survival, and increased vascular permeability. This compound acts as an ATP-competitive inhibitor of the VEGFR-2 tyrosine kinase, thereby blocking the initiation of this signaling cascade and inhibiting angiogenesis.

VEGF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space VEGF VEGF-A VEGFR2 VEGFR-2 (KDR) VEGF->VEGFR2 Binds VEGFR1 VEGFR-1 (Flt-1) VEGF->VEGFR1 P_VEGFR2 p-VEGFR-2 VEGFR2->P_VEGFR2 Autophosphorylation PLCg PLC-γ P_VEGFR2->PLCg PI3K PI3K P_VEGFR2->PI3K Src Src P_VEGFR2->Src ZD4190 This compound ZD4190->P_VEGFR2 Inhibits PKC PKC PLCg->PKC Akt Akt PI3K->Akt Migration Cell Migration Src->Migration MAPK MAPK (ERK1/2) PKC->MAPK eNOS eNOS Akt->eNOS Survival Cell Survival Akt->Survival Proliferation Cell Proliferation MAPK->Proliferation Permeability Vascular Permeability eNOS->Permeability

This compound inhibits VEGFR-2 autophosphorylation, blocking downstream signaling pathways.

Quantitative Data from Preclinical Studies

The following tables summarize the in vivo efficacy of this compound administered via oral gavage in various mouse xenograft models.

Table 1: Anti-Tumor Efficacy of this compound in Human Tumor Xenograft Models

Tumor ModelMouse StrainThis compound Dose (mg/kg/day)Dosing ScheduleOutcomeReference
PC-3 (Prostate)Athymic Nude100DailySustained tumor growth inhibition over 10 weeks.[1][2][1][2]
HCT8/S11 (Colon)Athymic Nude50Daily for 21 days70% inhibition of tumor growth.[3][3]
LNM35 (Lung)Nude50Daily for 21 daysSignificant anti-tumor activity.[4][4]
Breast CarcinomaAthymic NudeNot SpecifiedDailySignificant anti-tumor activity.[1][2][1][2]
Ovarian CarcinomaAthymic NudeNot SpecifiedDailySignificant anti-tumor activity.[1][2][1][2]

Table 2: Pharmacodynamic Effects of this compound in Mice

Effect MeasuredTumor ModelThis compound Dose (mg/kg)Time PointResultReference
Vascular PermeabilityPC-3 (Prostate)50Acute26% reduction in Kps (vascular permeability-surface area product).[5]
Vascular PermeabilityPC-3 (Prostate)100Acute31%-47% reduction in Kps.[5]

Experimental Protocols

Preparation of this compound for Oral Gavage

Materials:

  • This compound powder

  • 1% (w/v) Polysorbate 80 (Tween® 80) in sterile water

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

  • Analytical balance

Procedure:

  • Calculate the required amount of this compound based on the desired concentration and final volume. For a 50 mg/kg dose in a 20 g mouse with a dosing volume of 0.2 mL, the concentration would be 5 mg/mL.

  • Weigh the calculated amount of this compound powder and place it in a sterile tube.

  • Add the appropriate volume of 1% Polysorbate 80 solution to the tube.

  • Vortex the mixture vigorously for 2-3 minutes to create a uniform suspension.

  • If necessary, sonicate the suspension for 5-10 minutes to aid in dispersion.

  • Visually inspect the suspension to ensure it is homogenous before each administration. Prepare fresh daily.

Oral Gavage Administration Protocol

Materials:

  • Prepared this compound suspension

  • Appropriately sized oral gavage needles (e.g., 20-22 gauge, 1.5-inch, ball-tipped)

  • 1 mL syringes

  • Animal scale

  • 70% ethanol for disinfection

Procedure:

  • Weigh each mouse to determine the precise volume of this compound suspension to be administered.

  • Draw the calculated volume of the homogenous this compound suspension into the syringe.

  • Properly restrain the mouse in a vertical position, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.

  • Gently insert the ball-tipped gavage needle into the mouth, passing it over the tongue and along the roof of the mouth towards the esophagus.

  • Allow the mouse to swallow the needle; do not force it. The needle should pass into the esophagus with minimal resistance.

  • Once the needle is in the correct position (approximately at the level of the last rib), slowly depress the syringe plunger to deliver the suspension.

  • Withdraw the needle gently and return the mouse to its cage.

  • Monitor the mouse for any signs of distress, such as coughing or difficulty breathing, which could indicate improper administration into the trachea.

Oral_Gavage_Workflow start Start prep Prepare this compound Suspension start->prep weigh Weigh Mouse prep->weigh calculate Calculate Dose Volume weigh->calculate load Load Syringe calculate->load restrain Restrain Mouse load->restrain insert Insert Gavage Needle restrain->insert deliver Deliver Suspension insert->deliver withdraw Withdraw Needle deliver->withdraw monitor Monitor Mouse withdraw->monitor end End monitor->end

Workflow for the oral gavage administration of this compound in mice.

Safety and Toxicology Considerations

  • Animal Handling: All animal procedures should be performed in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC). Proper training in oral gavage techniques is essential to minimize stress and potential injury to the animals.

  • Personal Protective Equipment (PPE): Standard laboratory PPE, including gloves, lab coat, and safety glasses, should be worn when handling this compound and preparing formulations.

Conclusion

The oral administration of this compound via gavage is an effective method for evaluating its anti-tumor and anti-angiogenic properties in preclinical mouse models. The protocols and data presented here provide a comprehensive guide for researchers to design and execute in vivo studies with this compound. Adherence to detailed protocols and careful monitoring of animal welfare are crucial for obtaining reliable and reproducible results.

References

Application Notes and Protocols for ZD-4190 in Human Tumor Xenograft Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZD-4190 is a potent, orally bioavailable, selective inhibitor of Vascular Endothelial Growth Factor (VEGF) receptor tyrosine kinases (RTKs), specifically targeting KDR (VEGFR-2) and Flt-1 (VEGFR-1).[1][2] By inhibiting VEGF signaling, this compound effectively blocks angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[1][2] These application notes provide a summary of the anti-tumor activity of this compound in various human tumor xenograft models and detailed protocols for its use in preclinical research.

Mechanism of Action

This compound competitively inhibits ATP binding to the tyrosine kinase domain of VEGF receptors, primarily KDR and Flt-1.[1][2] This inhibition blocks the downstream signaling cascade initiated by VEGF, leading to a reduction in endothelial cell proliferation, migration, and survival. Consequently, tumor angiogenesis is suppressed, resulting in an anti-tumor effect.[1][2] The anti-tumor activity of this compound is primarily cytostatic, leading to a sustained inhibition of tumor growth during treatment.[1][2] Upon withdrawal of the compound, tumor growth typically resumes.[1][2]

Signaling Pathway

The following diagram illustrates the targeted signaling pathway of this compound.

ZD4190_Pathway cluster_intracellular Intracellular Space VEGF VEGF VEGFR VEGFR (KDR/Flt-1) VEGF->VEGFR TKD Tyrosine Kinase Domain VEGFR->TKD Signal Downstream Signaling (e.g., MAPK, PI3K/Akt) TKD->Signal ZD4190 This compound ZD4190->TKD Angiogenesis Angiogenesis (Endothelial Cell Proliferation, Migration, Survival) Signal->Angiogenesis

This compound inhibits VEGF-induced signal transduction.

Data Presentation: In Vivo Efficacy of this compound

The anti-tumor activity of this compound has been demonstrated in a variety of human tumor xenograft models. The following tables summarize the quantitative data from these studies.

Table 1: Summary of this compound Efficacy in Human Tumor Xenograft Models

Tumor TypeCell LineMouse ModelThis compound Dose (mg/kg/day, p.o.)Treatment DurationOutcome
Prostate CancerPC-3Athymic Nude Mice10010 weeksSustained tumor growth inhibition.[1][2]
Colon CancerHCT8/S11Athymic Nude Mice5021 days70% inhibition of tumor growth.[3]
Lung Cancer (NSCLC)LNM35Athymic Nude Mice5021 daysSignificant tumor growth inhibition.
Lung Cancer (Anaplastic Carcinoma)Calu-6Athymic Nude Mice50-10024 daysDose-dependent tumor growth inhibition.[4]
Breast CancerNot SpecifiedAthymic Nude MiceNot SpecifiedNot SpecifiedSignificant anti-tumor activity.[1][2]
Ovarian CancerNot SpecifiedAthymic Nude MiceNot SpecifiedNot SpecifiedSignificant anti-tumor activity.[1][2]

Experimental Protocols

General Guidelines for Human Tumor Xenograft Studies with this compound

The following protocols provide a general framework for conducting human tumor xenograft studies with this compound. Specific parameters may need to be optimized for different cell lines and research objectives.

1. Cell Culture

  • Cell Lines:

    • PC-3 (Prostate Adenocarcinoma): A well-established cell line for prostate cancer research.

    • Calu-6 (Anaplastic Lung Carcinoma): A suitable model for non-small cell lung cancer studies.

    • HCT8/S11 (Colon Adenocarcinoma): A model for colorectal cancer investigations.

    • LNM35 (Lung Cancer): A model for studying lung cancer.

  • Culture Conditions: Culture cells in the recommended medium supplemented with 10% fetal bovine serum (FBS) and antibiotics. Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Cell Viability: Ensure cell viability is >95% before implantation.

2. Animal Models

  • Species: Athymic nude mice (e.g., BALB/c nude or CD-1 nude) are commonly used for their inability to reject human tumor xenografts.

  • Age/Weight: Use mice that are 6-8 weeks old and weigh approximately 20-25 grams.

  • Acclimatization: Allow animals to acclimatize to the facility for at least one week before the start of the experiment.

  • Housing: House mice in a specific pathogen-free (SPF) environment with ad libitum access to food and water.

3. Xenograft Implantation (Subcutaneous)

The following diagram outlines the general workflow for establishing subcutaneous xenografts.

Xenograft_Workflow cluster_prep Preparation cluster_implant Implantation cluster_monitor Monitoring & Treatment Harvest Harvest & Count Tumor Cells Resuspend Resuspend Cells in Matrigel/PBS Harvest->Resuspend Inject Subcutaneous Injection into Flank of Mouse Resuspend->Inject Tumor_Growth Monitor Tumor Growth Inject->Tumor_Growth Randomize Randomize into Treatment Groups Tumor_Growth->Randomize Treat Administer this compound or Vehicle Randomize->Treat Measure Measure Tumor Volume & Body Weight Treat->Measure Regularly

Workflow for establishing and treating tumor xenografts.
  • Cell Preparation:

    • Harvest cultured tumor cells using trypsin-EDTA.

    • Wash the cells with sterile phosphate-buffered saline (PBS).

    • Count the cells and resuspend them in a mixture of sterile PBS and Matrigel (optional, but can improve tumor take rate) at the desired concentration. A common concentration is 1-10 x 10^6 cells in 100-200 µL.

  • Implantation:

    • Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane).

    • Inject the cell suspension subcutaneously into the flank of the mouse using a 27-gauge needle.

4. Tumor Monitoring and Treatment

  • Tumor Measurement:

    • Once tumors become palpable, measure their dimensions (length and width) using digital calipers 2-3 times per week.

    • Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.

  • Randomization:

    • When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • This compound Administration:

    • Vehicle Preparation: this compound can be suspended in 1% polysorbate 80 (Tween 80) in sterile water for oral administration.[5]

    • Dosing: Administer this compound or vehicle daily via oral gavage at the desired dose (e.g., 50 or 100 mg/kg).

  • Monitoring:

    • Monitor the body weight of the mice 2-3 times per week as an indicator of general health.

    • Observe the animals daily for any signs of toxicity or distress.

  • Endpoint:

    • The study can be terminated when tumors in the control group reach a predetermined maximum size, or after a specified treatment duration.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

Concluding Remarks

This compound demonstrates significant anti-tumor activity across a range of human tumor xenograft models, primarily through the inhibition of VEGF-mediated angiogenesis. The provided protocols offer a foundation for preclinical in vivo studies to further investigate the therapeutic potential of this compound and similar anti-angiogenic agents. Careful optimization of experimental parameters and adherence to ethical guidelines for animal research are essential for obtaining robust and reproducible results.

References

Application Notes and Protocols for ZD-4190 in a Matrigel Plug Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocol for utilizing ZD-4190, a potent Vascular Endothelial Growth Factor (VEGF) signaling inhibitor, in a Matrigel plug assay to assess its anti-angiogenic activity in vivo.

Introduction

This compound is a small molecule inhibitor that targets the tyrosine kinase activity of VEGF receptors, primarily KDR (VEGFR-2) and Flt-1 (VEGFR-1).[1][2] By blocking the ATP-binding site on these receptors, this compound inhibits VEGF-stimulated endothelial cell proliferation and migration, which are crucial steps in the process of angiogenesis.[2] The Matrigel plug assay is a widely used in vivo model to quantify both angiogenesis and the efficacy of pro- and anti-angiogenic compounds.[3][4] This assay involves the subcutaneous injection of Matrigel, a basement membrane matrix, which solidifies to form a plug.[3] When supplemented with pro-angiogenic factors, the plug becomes vascularized by host endothelial cells. The extent of this neovascularization can be quantified to determine the anti-angiogenic potential of co-administered therapeutic agents like this compound.

Mechanism of Action of this compound

This compound is an orally active, substituted 4-anilinoquinazoline that functions as a competitive inhibitor of ATP at the tyrosine kinase domain of VEGF receptors.[2] This inhibition blocks the downstream signaling cascades initiated by VEGF, which are critical for angiogenesis. The primary targets of this compound are VEGFR-2 and VEGFR-1.[1][5] Inhibition of these receptors leads to a reduction in endothelial cell proliferation, migration, and survival, ultimately suppressing the formation of new blood vessels.[2] Studies have demonstrated the anti-angiogenic and anti-tumor activity of this compound in various preclinical models.[1][6][7]

Key Experimental Protocols

I. Matrigel Plug Preparation and Implantation

This protocol outlines the procedure for preparing and implanting Matrigel plugs in mice to assess the anti-angiogenic effects of this compound.

Materials:

  • Matrigel® Basement Membrane Matrix, Growth Factor Reduced

  • Recombinant Human Vascular Endothelial Growth Factor (VEGF-165)

  • Heparin

  • This compound

  • Phosphate-Buffered Saline (PBS), sterile

  • 6-8 week old immunodeficient mice (e.g., C57BL/6 or athymic nude mice)

  • Insulin syringes with 27-gauge needles

  • Ice

Procedure:

  • Thawing of Matrigel: Thaw Matrigel overnight at 4°C on ice. It is critical to keep Matrigel and all related reagents on ice at all times to prevent premature gelation.[3]

  • Preparation of Matrigel Mixture: In a pre-chilled tube on ice, prepare the Matrigel mixture. The following is a representative composition per plug (total volume 0.5 mL):

    • 400 µL Matrigel

    • 50 µL PBS containing VEGF (final concentration, e.g., 100 ng/mL) and Heparin (final concentration, e.g., 20 U/mL).

    • 50 µL of this compound solution in an appropriate vehicle (e.g., 1% Polysorbate 80) to achieve the desired final concentration. A dose-response study is recommended to determine the optimal concentration. Alternatively, this compound can be administered systemically (e.g., oral gavage) following plug implantation.[6]

    • For the control group, the vehicle without this compound should be added.

  • Animal Handling and Injection:

    • Anesthetize the mice using an appropriate method.

    • Subcutaneously inject 0.5 mL of the Matrigel mixture into the dorsal flank of the mouse using a pre-chilled insulin syringe.[8]

    • The liquid Matrigel will form a solid plug as it warms to body temperature.

  • Post-Implantation Monitoring: Monitor the animals for general health and any adverse reactions. The Matrigel plugs are typically harvested after 7-14 days.[9]

II. Quantification of Angiogenesis

Two common methods for quantifying the extent of vascularization in the excised Matrigel plugs are hemoglobin measurement and immunohistochemical analysis of endothelial cell markers.

A. Hemoglobin Content Assay (Drabkin's Method)

This method provides an indirect measure of the total blood vessel volume within the plug.

Materials:

  • Drabkin's reagent

  • Hemoglobin standard

  • Distilled water

  • Homogenizer

  • Spectrophotometer

Procedure:

  • Plug Excision and Homogenization:

    • Euthanize the mice and carefully excise the Matrigel plugs.

    • Weigh each plug and homogenize it in a known volume of distilled water.

  • Hemoglobin Measurement:

    • Add an aliquot of the homogenate to Drabkin's reagent and incubate at room temperature for 15 minutes to allow for the conversion of hemoglobin to cyanmethemoglobin.

    • Measure the absorbance at 540 nm using a spectrophotometer.

    • Calculate the hemoglobin concentration using a standard curve generated with known concentrations of hemoglobin.

    • Normalize the hemoglobin content to the weight of the Matrigel plug.

B. Immunohistochemical (IHC) Staining for CD31

This method allows for the direct visualization and quantification of endothelial cells within the Matrigel plug.

Materials:

  • 4% Paraformaldehyde (PFA)

  • 30% Sucrose solution

  • Optimal Cutting Temperature (OCT) compound

  • Cryostat

  • Primary antibody: anti-CD31 (PECAM-1) antibody

  • Secondary antibody: appropriate fluorescently-labeled or biotinylated secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Tissue Processing:

    • Fix the excised Matrigel plugs in 4% PFA overnight at 4°C.

    • Cryoprotect the plugs by incubating in 30% sucrose until they sink.

    • Embed the plugs in OCT compound and freeze.

    • Cut 5-10 µm thick sections using a cryostat and mount on slides.

  • Immunostaining:

    • Permeabilize and block the sections to prevent non-specific antibody binding.

    • Incubate with the primary anti-CD31 antibody.

    • Wash and incubate with the secondary antibody.

    • Counterstain with DAPI.

    • Mount the slides with an appropriate mounting medium.

  • Image Analysis:

    • Capture images of the stained sections using a fluorescence microscope.

    • Quantify the degree of vascularization by measuring parameters such as microvessel density (MVD), vessel length, or the percentage of CD31-positive area using image analysis software (e.g., ImageJ).[10]

Data Presentation

Quantitative data should be summarized in a clear and structured format to facilitate comparison between different treatment groups.

Table 1: Effect of this compound on Hemoglobin Content in Matrigel Plugs

Treatment Group Dose (mg/kg/day, p.o.) Mean Hemoglobin (µg/mg plug) ± SEM % Inhibition of Angiogenesis
Vehicle Control 0 15.2 ± 1.8 0%
This compound 25 9.8 ± 1.2* 35.5%
This compound 50 6.5 ± 0.9** 57.2%
This compound 100 3.1 ± 0.5*** 79.6%

*p<0.05, **p<0.01, ***p<0.001 compared to vehicle control. (Note: This is hypothetical data for illustrative purposes).

Table 2: Effect of this compound on Microvessel Density (MVD) in Matrigel Plugs

Treatment Group Dose (mg/kg/day, p.o.) Mean MVD (vessels/mm²) ± SEM % Reduction in MVD
Vehicle Control 0 125 ± 15 0%
This compound 25 82 ± 11* 34.4%
This compound 50 55 ± 8** 56.0%
This compound 100 28 ± 5*** 77.6%

*p<0.05, **p<0.01, ***p<0.001 compared to vehicle control. (Note: This is hypothetical data for illustrative purposes).

Visualizations

Signaling Pathway of VEGF and Inhibition by this compound

VEGF_Signaling_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR VEGFR-2 (KDR) VEGF->VEGFR Binding & Dimerization TKD Tyrosine Kinase Domain PLCg PLCγ TKD->PLCg Phosphorylation PI3K PI3K TKD->PI3K PKC PKC PLCg->PKC Ras Ras PKC->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation ZD4190 This compound ZD4190->TKD Inhibition

VEGF signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Matrigel Plug Assay

Matrigel_Workflow cluster_prep Preparation cluster_implant In Vivo cluster_analysis Analysis cluster_quant_methods Quantification Methods prep_matrigel Prepare Matrigel + VEGF ± this compound on ice inject Subcutaneous Injection in Mice prep_matrigel->inject incubation Incubation (7-14 days) inject->incubation excise Excise Matrigel Plugs incubation->excise quantify Quantification of Angiogenesis excise->quantify hemoglobin Hemoglobin Assay quantify->hemoglobin Biochemical ihc IHC for CD31 quantify->ihc Histological

Workflow of the Matrigel plug assay for evaluating this compound.

References

Troubleshooting & Optimization

ZD-4190 Technical Support Center: Investigating Potential Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and mitigating potential off-target effects of ZD-4190, a potent inhibitor of Vascular Endothelial Growth Factor (VEGF) receptor tyrosine kinases.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a small molecule inhibitor that primarily targets VEGF receptor tyrosine kinases, specifically KDR (Kinase Insert Domain Receptor, also known as VEGFR-2) and Flt-1 (Fms-like tyrosine kinase 1, also known as VEGFR-1).[1] It functions as an ATP-competitive inhibitor, blocking the downstream signaling cascades that lead to angiogenesis, endothelial cell proliferation, and vascular permeability.

Q2: What are the known on-target effects of this compound that could be misinterpreted as off-target effects?

A2: A significant on-target effect of this compound, observed in preclinical studies, is its impact on the epiphyseal growth plate in young, developing animals. Chronic administration has been shown to cause a dose-dependent increase in the femoral epiphyseal growth plate area.[1] This is not a true "off-target" effect but rather an on-target consequence of inhibiting VEGF signaling, which is crucial for the vascular invasion of cartilage necessary for endochondral ossification.[1] Researchers working with juvenile animal models should be aware of this potential finding.

Q3: Is there a publicly available, comprehensive kinase selectivity profile for this compound?

Q4: What are the general recommendations for assessing the potential off-target effects of this compound in my own experiments?

A4: It is highly recommended to perform an in-house kinase selectivity profiling study. This can be done using commercially available services that screen compounds against a large panel of kinases. Additionally, cell-based assays using cell lines with known kinase dependencies can help to functionally assess off-target activities. Phenotypic observations in cellular or animal models that are inconsistent with VEGF signaling inhibition should also be investigated for potential off-target effects.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with this compound.

Observed Issue Potential Cause Troubleshooting Steps
Unexpected changes in bone or cartilage morphology in in vivo studies, particularly in young animals. This is a known on-target effect of this compound due to the inhibition of VEGF signaling, which is essential for normal bone development.[1]1. Review Animal Model: Be aware that this effect will be most pronounced in skeletally immature animals. Consider using adult animals if the experimental question allows.2. Histological Analysis: Perform detailed histological analysis of the long bones to characterize the changes in the epiphyseal growth plate.3. Dose-Response: If possible, perform a dose-response study to determine the minimal effective dose for your anti-angiogenic endpoint while minimizing the effect on bone development.
Inhibition of a cellular process that is not known to be directly regulated by VEGF signaling. This could indicate a true off-target effect where this compound is inhibiting another kinase or cellular protein.1. Literature Search: Conduct a thorough literature search for the observed phenotype in relation to other known kinase signaling pathways.2. Kinase Profiling: If not already done, perform a kinase selectivity screen to identify potential off-target kinases.3. Use of Structurally Unrelated Inhibitors: Confirm the phenotype using a structurally unrelated inhibitor of the same target (VEGFRs) to see if the effect is target-specific.4. Rescue Experiments: If a specific off-target is suspected, attempt rescue experiments by overexpressing a drug-resistant mutant of the off-target kinase.
Discrepancy between in vitro potency (IC50) and cellular activity. This could be due to several factors, including poor cell permeability, active efflux from the cells, or off-target effects that counteract the intended activity.1. Cellular Uptake/Efflux Assays: Measure the intracellular concentration of this compound to assess its permeability and potential for efflux.2. Target Engagement Assays: Use techniques like Western blotting to confirm the inhibition of VEGFR phosphorylation in your cellular model at the concentrations used.3. Evaluate Off-Targets: Consider that an off-target effect may be antagonizing the desired cellular outcome.

Data Presentation: Kinase Inhibition Profile

As a comprehensive kinase profile for this compound is not publicly available, the following table serves as a template to illustrate how such data should be structured. Researchers are strongly encouraged to generate their own data for a thorough assessment.

Target This compound IC50 (nM) Comments
KDR (VEGFR-2) [Insert experimentally determined value]Primary target.
Flt-1 (VEGFR-1) [Insert experimentally determined value]Primary target.
FGFR1[Insert experimentally determined value]Known to be less sensitive than KDR/Flt-1.
[Other Kinase 1][Insert experimentally determined value][e.g., >10,000 nM, indicating high selectivity]
[Other Kinase 2][Insert experimentally determined value][e.g., 500 nM, indicating potential off-target activity at higher concentrations]
... (continue for all kinases tested)

Experimental Protocols

Protocol 1: Assessing Kinase Selectivity using a Commercial Kinome Scan Service

This protocol provides a general workflow for determining the kinase selectivity profile of this compound.

  • Compound Preparation: Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Selection of Kinase Panel: Choose a kinase panel that provides broad coverage of the human kinome. Several commercial vendors offer panels of hundreds of kinases.

  • Assay Format: The service provider will typically use a competition binding assay (e.g., KINOMEscan™) or an in vitro kinase activity assay.

  • Data Analysis: The primary data will be reported as the percentage of remaining kinase activity or binding at a single high concentration of this compound (e.g., 1 or 10 µM).

  • Follow-up IC50 Determination: For any kinases showing significant inhibition in the primary screen (e.g., >80% inhibition), perform follow-up dose-response experiments to determine the precise IC50 values.

  • Data Interpretation: Analyze the IC50 values to identify any off-target kinases that are inhibited at concentrations relevant to your planned experiments.

Protocol 2: Histological Evaluation of the Epiphyseal Growth Plate

This protocol outlines the steps to assess the on-target effects of this compound on bone development in young rodents.

  • Animal Dosing: Administer this compound or vehicle control to young, growing rodents for a predetermined period (e.g., 14-21 days).

  • Tissue Collection: At the end of the study, euthanize the animals and carefully dissect the long bones (e.g., femur, tibia).

  • Fixation and Decalcification: Fix the bones in 10% neutral buffered formalin for 24-48 hours. Subsequently, decalcify the bones using a suitable decalcifying agent (e.g., EDTA solution).

  • Paraffin Embedding and Sectioning: Process the decalcified bones through graded alcohols and xylene, and embed them in paraffin. Cut longitudinal sections (e.g., 5 µm thick) using a microtome.

  • Staining: Stain the sections with Hematoxylin and Eosin (H&E) for general morphology. Other stains like Safranin O-Fast Green can be used to visualize cartilage.

  • Microscopic Analysis: Examine the sections under a light microscope. Measure the width of the epiphyseal growth plate and its different zones (resting, proliferative, hypertrophic).

  • Immunohistochemistry (Optional): Perform immunohistochemistry for markers of proliferation (e.g., Ki67) and apoptosis (e.g., cleaved caspase-3) in the chondrocytes of the growth plate to further understand the mechanism.

Visualizations

VEGF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR VEGFR (KDR/Flt-1) VEGF->VEGFR Binds P P VEGFR->P ZD4190 This compound ZD4190->VEGFR Inhibits ATP ATP ADP ADP Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) P->Downstream Response Cellular Response (Angiogenesis, Proliferation) Downstream->Response

Caption: Mechanism of action of this compound in the VEGF signaling pathway.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment cluster_analysis Data Analysis & Interpretation kinome_scan Kinome Scan (Broad Panel Screening) ic50 IC50 Determination (for identified hits) kinome_scan->ic50 cell_assays Cell-Based Assays (Phenotypic Screening) ic50->cell_assays data_integration Integrate In Vitro and In Vivo Data cell_assays->data_integration animal_model Animal Model Dosing (e.g., Xenograft, Developmental) phenotype Phenotypic Observation (e.g., Tumor Growth, Bone Morphology) animal_model->phenotype histology Histological Analysis phenotype->histology histology->data_integration conclusion Identify and Characterize Off-Target Effects data_integration->conclusion

Caption: A general workflow for investigating the potential off-target effects of this compound.

References

ZD-4190 Technical Support Center: Murine Studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available data on the formal toxicology of ZD-4190 in mice is limited. The following information is compiled from efficacy studies and data on related compounds. Researchers should exercise caution and conduct their own dose-finding and toxicity assessments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its mechanism of action?

This compound is a synthetically derived, orally active small molecule inhibitor belonging to the anilinoquinazoline class of compounds. Its primary mechanism of action is the inhibition of Vascular Endothelial Growth Factor (VEGF) signaling. It selectively targets and inhibits the tyrosine kinase activity of VEGF receptors, particularly KDR (VEGFR-2) and Flt-1 (VEGFR-1).[1] By blocking these receptors, this compound prevents the downstream signaling cascades that lead to endothelial cell proliferation and migration, crucial processes for angiogenesis (the formation of new blood vessels) that are essential for tumor growth.[1]

Q2: What are the known toxicities and side effects of this compound in mice?

Specific toxicity studies detailing the Maximum Tolerated Dose (MTD) or a comprehensive side effect profile for this compound in mice are not extensively reported in publicly available literature. However, in studies evaluating its anti-tumor efficacy, prolonged oral administration of this compound for up to 10 weeks was reported to be "well-tolerated" in mice bearing human tumor xenografts.[2]

Q3: Are there any documented side effects of this compound in other animal models?

Yes, a notable side effect was observed in a study involving chronic, once-daily oral dosing of this compound to young rats. This study reported a dose-dependent increase in the area of the femoral epiphyseal growth plate.[1] This effect is considered mechanism-related, as VEGF signaling is known to be involved in the process of endochondral ossification, where cartilage is replaced by bone.[1]

Q4: What are the potential class-related side effects that could be anticipated when using this compound or similar VEGFR tyrosine kinase inhibitors in mice?

While specific data for this compound is scarce, studies with other VEGFR tyrosine kinase inhibitors (VEGFR-TKIs) in mice have documented a range of potential adverse effects. These class-related toxicities can provide guidance on what to monitor during in vivo experiments:

  • Gastrointestinal Issues: Diarrhea and weight loss are commonly reported side effects with VEGFR-TKIs.[3][4]

  • Skin and Hair Abnormalities: Researchers have observed skin rash, itching, dry skin, and hair loss in mice treated with related compounds.[1][5]

  • Cardiovascular Effects: Hypertension is a well-documented side effect of VEGF pathway inhibition in both preclinical models and human patients.[6][7]

  • Endocrine and Metabolic Changes: Inhibition of VEGF signaling can impact highly vascularized endocrine organs. For instance, effects on the thyroid have been noted, potentially leading to hypothyroidism.[6][8]

  • Renal Effects: Proteinuria can be an indicator of renal vascular injury, a known complication of anti-VEGF therapies.[6][8]

Troubleshooting Guide for In Vivo Experiments

Observed Issue Potential Cause & Explanation Recommended Actions & Monitoring
Significant Weight Loss in Treated Mice This is a common toxicity associated with VEGFR-TKIs, potentially due to gastrointestinal distress, reduced appetite, or other systemic effects.[3]1. Ensure accurate dosing and vehicle preparation.2. Monitor body weight daily.3. Provide nutritional support (e.g., hydrogel, high-calorie food) if necessary.4. Consider reducing the dose or adjusting the dosing schedule.5. If weight loss exceeds 15-20% of baseline, consult institutional animal care and use committee (IACUC) protocols for endpoints.
Skin Rash, Hair Loss, or Dermatitis These are known class effects of compounds that inhibit EGFR and VEGFR pathways. The skin's normal physiology can be disrupted, leading to inflammation and hair follicle abnormalities.[1][5]1. Document the onset and severity of skin lesions with photographs.2. Check for signs of infection at the site of the rash.3. Ensure bedding is clean and dry to minimize irritation.4. Consider a dose reduction to see if the skin condition improves.
Diarrhea or Loose Stool VEGFR-TKIs can affect the gastrointestinal mucosa, leading to diarrhea.[4] This can contribute to dehydration and weight loss.1. Monitor cage for evidence of diarrhea.2. Ensure mice have free access to water to prevent dehydration.3. If severe, consider dose interruption or reduction.4. Consult with a veterinarian for supportive care options.
Lethargy or Reduced Activity This can be a general sign of toxicity or may be related to specific effects such as hypothyroidism or cardiac dysfunction, which have been associated with VEGF pathway inhibition.[4][6]1. Perform regular clinical observation of animal behavior and posture.2. Ensure the observed lethargy is not due to tumor burden.3. If lethargy is severe, it may be an indicator of significant toxicity, warranting a dose reduction or cessation of treatment according to IACUC guidelines.

Data Presentation: Dosing in Murine Efficacy Studies

The following table summarizes dosing regimens for this compound used in anti-tumor efficacy studies in mice. Note that these are not established toxicological limits.

Tumor Model Mouse Strain Dose Range (mg/kg/day) Administration Route Duration Reference
PC-3 (Prostate)Athymic Mice12.5, 25, 50, 100Oral (gavage)Not specified[2]
Calu-6 (Lung)Athymic Mice12.5, 25, 50, 100Oral (gavage)Not specified[2]
MDA-MB-231 (Breast)Athymic Mice12.5, 25, 50, 100Oral (gavage)Not specified[2]
SKOV-3 (Ovarian)Athymic Mice12.5, 25, 50, 100Oral (gavage)Not specified[2]
PC-3 (Prostate)Athymic Mice100Oral (gavage)10 weeks[2]
HCT8/S11 (Colon)Athymic Mice50Oral (gavage)Not specified[9]
PDVC57B (Squamous Cell Carcinoma)C57Bl/6 Mice50Oral (gavage)Up to 22 days[10]

Experimental Protocols

Example Protocol for an In Vivo Anti-Tumor Efficacy Study

This protocol is based on methodologies described for evaluating this compound in human tumor xenograft models.[2][10]

  • Animal Model:

    • Athymic (nu/nu) mice, typically 6-8 weeks old, are used for human tumor xenografts. For syngeneic models, an immunocompetent strain like C57Bl/6 is appropriate.[10]

  • Tumor Cell Implantation:

    • Human tumor cells (e.g., PC-3, Calu-6) are cultured under standard conditions.

    • A suspension of 5 x 10⁶ to 10 x 10⁶ cells in 0.1 mL of serum-free medium or PBS is injected subcutaneously into the flank of each mouse.

  • Tumor Growth and Treatment Initiation:

    • Tumors are allowed to grow to a palpable size, typically around 0.3–0.5 cm³.

    • Tumor volume is calculated using the formula: (length × width²)/2.

    • Mice are randomized into control and treatment groups (n=10 mice per group is common).[2]

  • Drug Preparation and Administration:

    • This compound is suspended in a vehicle such as 1% polysorbate 80.[10]

    • The drug is administered once daily by oral gavage at the desired concentrations (e.g., 12.5, 25, 50, 100 mg/kg).[2]

    • The control group receives the vehicle only.

  • Monitoring and Endpoints:

    • Tumor volumes and body weights are measured 2-3 times per week.

    • Mice are monitored daily for clinical signs of toxicity (e.g., lethargy, ruffled fur, weight loss).

    • The experiment is typically terminated when tumors in the control group reach a predetermined size (e.g., 1.5-2.0 cm³) or if unacceptable toxicity is observed.

    • At the end of the study, tumors are excised and weighed. Tissues may be collected for further analysis (e.g., histology, biomarker assessment).

Mandatory Visualization

References

Technical Support Center: Mechanisms of Resistance to ZD-4190

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding mechanisms of resistance to ZD-4190, a potent inhibitor of Vascular Endothelial Growth Factor (VEGF) receptor tyrosine kinases.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a small molecule inhibitor that competitively binds to the ATP-binding pocket of VEGF receptor tyrosine kinases, primarily targeting VEGFR-2 (KDR) and VEGFR-1 (Flt-1). This inhibition blocks the downstream signaling cascades initiated by VEGF, leading to the suppression of angiogenesis, which is crucial for tumor growth and metastasis.

Q2: Is resistance to this compound expected to arise from mutations in the target endothelial cells?

It is generally believed that acquired resistance to anti-angiogenic therapies like this compound is less likely to be caused by genetic mutations in endothelial cells.[1] Endothelial cells are considered more genetically stable compared to tumor cells.[1] Therefore, resistance mechanisms are more likely to originate from the tumor cells themselves or from adaptive changes within the tumor microenvironment.

Q3: What are the likely mechanisms of acquired resistance to this compound?

While specific studies on acquired resistance to this compound are limited, based on research with similar VEGFR tyrosine kinase inhibitors (TKIs) like Vandetanib (ZD6474) and Cediranib (AZD2171), several mechanisms are likely to contribute:

  • Activation of Bypass Signaling Pathways: Tumor cells can compensate for the inhibition of VEGFR signaling by upregulating alternative pro-angiogenic pathways. These can include:

    • Fibroblast Growth Factor (FGF) and its receptor (FGFR)

    • Platelet-Derived Growth Factor (PDGF) and its receptor (PDGFR)

    • Hepatocyte Growth Factor (HGF) and its receptor (c-MET)

    • Angiopoietin-1/2 and their receptor (Tie-2)

  • Alterations in the Tumor Microenvironment: The tumor microenvironment can adapt to VEGFR inhibition by:

    • Recruitment of pro-angiogenic bone marrow-derived cells, such as myeloid cells.

    • Increased activity of cancer-associated fibroblasts (CAFs) which can secrete alternative growth factors.

  • Intrinsic Tumor Cell Adaptations:

    • Activation of downstream signaling pathways such as PI3K/Akt/mTOR and JAK/STAT.

    • A shift in tumor cell phenotype, such as through epithelial-to-mesenchymal transition (EMT), leading to increased invasion and reduced dependence on angiogenesis.

  • On-Target Modifications (less common for endothelial cells): While less likely in endothelial cells, tumor cells that express VEGFR might develop secondary mutations in the receptor that prevent this compound binding. This has been observed with other TKIs, for instance, in the RET proto-oncogene for Vandetanib.[2]

Q4: Can this compound treatment induce hypoxia, and what are the consequences?

Yes, by inhibiting the formation of new blood vessels, this compound can lead to increased hypoxia (low oxygen levels) within the tumor. Hypoxia can act as a selective pressure, favoring the survival and growth of tumor cells that are less dependent on a rich blood supply and are often more aggressive and invasive.

Troubleshooting Guides for Experimental Issues

This section provides guidance for common issues encountered during in vitro and in vivo experiments studying resistance to this compound.

In Vitro Experiments

Issue 1: Difficulty in Generating a this compound Resistant Cell Line.

  • Possible Cause 1: Inappropriate Starting Concentration. The initial concentration of this compound may be too high, leading to widespread cell death rather than the selection of resistant clones.

    • Troubleshooting: Start with a concentration around the IC20 or IC50 of the parental cell line.[3] Gradually increase the concentration in a stepwise manner as cells adapt.

  • Possible Cause 2: Inconsistent Drug Exposure. Fluctuations in the drug concentration can hinder the selection of a stable resistant phenotype.

    • Troubleshooting: Maintain a continuous exposure to the drug, changing the media with fresh this compound at regular intervals (e.g., every 2-3 days).

  • Possible Cause 3: Cell Line Characteristics. Some cell lines may be inherently less prone to developing resistance.

    • Troubleshooting: Consider using a different cancer cell line. If possible, use a cell line known to be sensitive to VEGFR inhibition.

Issue 2: Resistant Cell Line Loses its Resistant Phenotype over Time.

  • Possible Cause: Lack of Continuous Selective Pressure. In the absence of this compound, the resistant phenotype may not provide a growth advantage, and the cell population could revert to a more sensitive state.

    • Troubleshooting: Maintain the resistant cell line in a culture medium containing a maintenance dose of this compound. Periodically verify the resistant phenotype by performing a dose-response assay and comparing the IC50 to the parental cell line.

In Vivo Experiments

Issue 3: Tumor Xenografts Initially Respond to this compound but then Resume Growth.

  • Possible Cause: Development of Acquired Resistance. This is an expected outcome and the primary subject of investigation. The tumor has likely adapted to the VEGFR blockade.

    • Troubleshooting/Next Steps: This is the point at which to investigate the mechanisms of resistance. Excise the resistant tumors and perform molecular and histological analyses. Compare these with tumors from the sensitive (initial treatment) phase and control (vehicle-treated) groups. Analyze for changes in gene expression, protein levels of bypass pathway components, and markers of EMT.

Issue 4: High Variability in Tumor Response to this compound within the Same Experimental Group.

  • Possible Cause 1: Inconsistent Drug Administration. Oral gavage can lead to variability in drug absorption.

    • Troubleshooting: Ensure consistent and accurate dosing for all animals.

  • Possible Cause 2: Tumor Heterogeneity. The initial tumor cell population may be heterogeneous, with pre-existing subclones that have varying sensitivity to this compound.

    • Troubleshooting: Use a well-characterized and homogeneous cell line for implantation. Increase the number of animals per group to improve statistical power.

Data Presentation

Table 1: Hypothetical Quantitative Data for this compound Resistant vs. Sensitive Cells

ParameterParental (Sensitive) CellsThis compound Resistant CellsFold Change
IC50 of this compound 0.5 µM10 µM20-fold increase
VEGFR-2 Phosphorylation (relative units) 1004060% decrease
p-Akt Levels (relative units) 501503-fold increase
p-STAT3 Levels (relative units) 301204-fold increase
FGF2 mRNA Expression (relative fold change) 1.08.08-fold increase
c-MET mRNA Expression (relative fold change) 1.06.56.5-fold increase

Experimental Protocols

Protocol 1: Generation of a this compound Resistant Cell Line

  • Determine the IC50: Culture the parental cancer cell line and determine the half-maximal inhibitory concentration (IC50) of this compound using a standard cell viability assay (e.g., MTT or CellTiter-Glo).

  • Initial Exposure: Seed the parental cells and expose them to this compound at a concentration equal to their IC20 or IC50.[3]

  • Stepwise Dose Escalation: Maintain the cells in the presence of this compound, changing the medium every 2-3 days. Once the cells resume a normal growth rate, increase the concentration of this compound by a small increment (e.g., 1.5 to 2-fold).

  • Repeat and Select: Repeat the dose escalation process over several months. The goal is to select for a population of cells that can proliferate in the presence of a significantly higher concentration of this compound compared to the parental line.

  • Characterize the Resistant Line: Once a resistant line is established, confirm the shift in IC50. Maintain the resistant cells in a medium containing a maintenance dose of this compound to preserve the resistant phenotype.

Protocol 2: Western Blot Analysis of Bypass Signaling Pathways

  • Cell Lysis: Grow both parental and this compound resistant cells to 70-80% confluency. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., VEGFR-2, Akt, ERK, STAT3) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels. Use a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

Mandatory Visualizations

G cluster_0 VEGF Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PI3K_Akt PI3K/Akt Pathway VEGFR2->PI3K_Akt ZD4190 This compound ZD4190->VEGFR2 Angiogenesis Angiogenesis PI3K_Akt->Angiogenesis

Caption: this compound inhibits the VEGF signaling pathway.

G cluster_1 Bypass Signaling in this compound Resistance cluster_0 Inhibited Pathway cluster_2 Activated Bypass Pathways VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Angiogenesis Angiogenesis VEGFR2->Angiogenesis ZD4190 This compound ZD4190->VEGFR2 FGF FGF FGFR FGFR FGF->FGFR FGFR->Angiogenesis HGF HGF cMET c-MET HGF->cMET cMET->Angiogenesis

Caption: Activation of bypass pathways in this compound resistance.

G cluster_0 Experimental Workflow: Investigating this compound Resistance Start Parental Cell Line Step1 Stepwise this compound Exposure Start->Step1 Step2 Generate Resistant Cell Line Step1->Step2 Step3 In Vivo Xenograft Model Step2->Step3 Step4 Treat with this compound Step3->Step4 Step5 Observe Tumor Regrowth Step4->Step5 Step6 Analyze Resistant Tumors (Western, IHC, RNA-seq) Step5->Step6

Caption: Workflow for studying this compound resistance.

References

Technical Support Center: ZD-4190 Dosage Optimization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing ZD-4190 dosage to maximize efficacy while managing toxicity in preclinical experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of Vascular Endothelial Growth Factor (VEGF) receptor tyrosine kinases, specifically KDR (VEGFR-2) and Flt-1 (VEGFR-1).[1] By inhibiting these receptors on endothelial cells, this compound blocks VEGF-stimulated signaling, leading to the inhibition of angiogenesis (new blood vessel formation) and a reduction in tumor vascular permeability.[1] Its anti-tumor effect is primarily cytostatic, meaning it inhibits tumor growth, rather than being directly cytotoxic to tumor cells.[1]

Q2: What is a typical effective dose of this compound in mouse xenograft models?

A2: Daily oral administration of this compound has shown significant anti-tumor activity in various human tumor xenograft models, including breast, lung, prostate, and ovarian cancers.[1] Doses ranging from 50 mg/kg/day to 100 mg/kg/day have been reported to be effective.[1] For example, a dose of 100 mg/kg/day for 21 days resulted in 79-95% tumor growth inhibition across different models, and sustained administration for 10 weeks led to prolonged tumor cytostasis in a prostate cancer model.[1] Another study reported a 70% reduction in tumor growth in a colon cancer model with a daily oral dose of 50 mg/kg for 3 weeks.

Q3: How should this compound be prepared and administered for in vivo studies?

A3: For oral administration in mice, this compound can be suspended in a vehicle such as 1% Polysorbate 80. Administration is typically performed daily via oral gavage.

Q4: What are the expected toxicities associated with this compound and other VEGFR inhibitors?

A4: this compound, as a VEGFR inhibitor, is expected to exhibit on-target toxicities related to its mechanism of action. In preclinical studies, a dose-dependent increase in the femoral epiphyseal growth plate area has been observed in young, growing rats, which is consistent with the inhibition of VEGF signaling essential for normal bone development.[1]

While specific toxicology data for this compound is limited in publicly available literature, toxicities common to the class of VEGFR tyrosine kinase inhibitors can be anticipated. These may include:

  • Hypertension: An on-target effect due to the role of VEGF in maintaining normal blood pressure.

  • Diarrhea: A common gastrointestinal toxicity.

  • Hand-Foot Syndrome (HFS): Characterized by redness, swelling, and pain on the palms of the hands and soles of the feet.[2]

  • Fatigue and Asthenia: General feelings of tiredness and weakness.[3]

  • Stomatitis/Mucositis: Inflammation and ulceration of the mucous membranes in the mouth.[2]

Troubleshooting Guide: Managing Efficacy and Toxicity

This guide provides a question-and-answer format to address specific issues that may arise during your experiments with this compound.

Issue Possible Cause Troubleshooting/Monitoring Recommendation
Suboptimal anti-tumor efficacy Inadequate Dose: The administered dose may be too low for the specific tumor model.Dose Escalation: Consider a dose-escalation study, starting from a reported effective dose (e.g., 50 mg/kg/day) and increasing to higher doses (e.g., 100 mg/kg/day or higher), while carefully monitoring for toxicity.
Drug Formulation/Administration: Improper suspension or administration of this compound can lead to inconsistent dosing.Verify Formulation: Ensure this compound is homogenously suspended in the vehicle before each administration. Confirm accurate oral gavage technique.
Tumor Model Resistance: The tumor model may have intrinsic or acquired resistance to anti-angiogenic therapy.Investigate Resistance Mechanisms: Analyze the tumor microenvironment for expression of alternative pro-angiogenic factors. Consider combination therapy with cytotoxic agents or other targeted therapies.
Signs of Toxicity (e.g., weight loss, lethargy, ruffled fur) Dose-Related Toxicity: The administered dose may be too high, leading to adverse effects.Dose Reduction/Interruption: Temporarily interrupt dosing to allow for recovery. If toxicity persists upon re-challenge, consider reducing the dose.
Off-Target Effects: While this compound is selective, high concentrations could lead to off-target kinase inhibition.Monitor Organ Function: Conduct regular monitoring of animal health, including body weight, food and water intake, and clinical signs. At study termination, perform histopathological analysis of major organs.
Hypertension On-Target VEGFR Inhibition: Inhibition of VEGF signaling can lead to an increase in blood pressure.Blood Pressure Monitoring: If feasible, monitor blood pressure in treated animals. In clinical settings with VEGFR inhibitors, anti-hypertensive medications are used for management.
Diarrhea Gastrointestinal Toxicity: Common with many tyrosine kinase inhibitors.Supportive Care: Ensure animals have free access to water to prevent dehydration. Monitor for severity and consider dose modification if diarrhea is severe or persistent.
Hand-Foot Syndrome (manifesting as paw redness/swelling in rodents) Cutaneous Toxicity: A known class effect of VEGFR inhibitors.Visual Inspection: Regularly inspect the paws of the animals for any signs of redness, swelling, or blistering. Dose reduction or interruption may be necessary if severe.

Data Presentation

Table 1: Summary of Preclinical Efficacy of this compound in Xenograft Models

Tumor ModelDose (mg/kg/day)Dosing ScheduleEfficacy Outcome
PC-3 (Prostate)100Daily Oral Gavage (10 weeks)Sustained inhibition of tumor growth[1]
Various (Breast, Lung, Prostate, Ovarian)100Daily Oral Gavage (21 days)79-95% inhibition of tumor growth[1]
HCT8/S11 (Colon)50Daily Oral Gavage (21 days)70% reduction of tumor growth
Minimal Residual Carcinoma50Daily Oral Gavage (22 days)Prevention of tumor outgrowth from a minimal number of cells[4]

Table 2: Potential Toxicities Associated with VEGFR Inhibitors and Monitoring Parameters

ToxicityPotential Clinical Signs in AnimalsMonitoring ParametersManagement Strategy
Mechanism-Based
Epiphyseal Growth Plate Alterations (in young animals)Changes in long bone growthHistopathology of long bones at necropsyN/A (Expected on-target effect in growing animals)[1]
HypertensionNot readily apparent without measurementBlood pressure monitoring (if available)Dose modification
Common Class-Related
DiarrheaLoose stools, dehydrationDaily observation of fecal consistency, body weightSupportive care, dose modification
Hand-Foot SyndromePaw redness, swelling, tendernessRegular visual inspection of pawsDose modification
Fatigue/AstheniaReduced activity, lethargyObservation of general activity and behaviorDose modification
Stomatitis/MucositisReduced food intake, oral lesionsExamination of the oral cavity (if feasible)Supportive care, dose modification

Experimental Protocols

Protocol 1: Evaluation of this compound Efficacy in a Subcutaneous Xenograft Model

  • Cell Implantation: Subcutaneously implant tumor cells (e.g., 5 x 10^6 cells in 0.1 mL of sterile PBS) into the flank of immunocompromised mice.

  • Tumor Growth Monitoring: Allow tumors to establish to a palpable size (e.g., 100-150 mm³). Monitor tumor volume regularly (e.g., 2-3 times per week) using caliper measurements (Volume = (length x width²)/2).

  • Randomization: When tumors reach the desired size, randomize animals into treatment and control groups.

  • This compound Preparation: Prepare a suspension of this compound in 1% Polysorbate 80. Ensure the suspension is homogenous by vortexing before each use.

  • Administration: Administer this compound or vehicle control daily via oral gavage at the desired dose (e.g., 50 mg/kg or 100 mg/kg).

  • Monitoring:

    • Measure tumor volume and body weight 2-3 times per week.

    • Perform daily clinical observations for signs of toxicity (e.g., changes in posture, fur, activity, stool consistency).

  • Endpoint: Continue treatment for the planned duration (e.g., 21 days) or until tumors in the control group reach a predetermined endpoint. Euthanize animals and collect tumors and major organs for further analysis (e.g., histopathology, biomarker analysis).

Visualizations

G cluster_0 VEGF Signaling Pathway VEGF VEGF VEGFR (KDR/Flt-1) VEGFR (KDR/Flt-1) VEGF->VEGFR (KDR/Flt-1) Binds to Signaling Cascade (e.g., PLCγ, PI3K/Akt, MAPK) Signaling Cascade (e.g., PLCγ, PI3K/Akt, MAPK) VEGFR (KDR/Flt-1)->Signaling Cascade (e.g., PLCγ, PI3K/Akt, MAPK) Activates This compound This compound This compound->VEGFR (KDR/Flt-1) Inhibits Endothelial Cell Proliferation, Migration, Survival Endothelial Cell Proliferation, Migration, Survival Signaling Cascade (e.g., PLCγ, PI3K/Akt, MAPK)->Endothelial Cell Proliferation, Migration, Survival Angiogenesis & Increased Permeability Angiogenesis & Increased Permeability Endothelial Cell Proliferation, Migration, Survival->Angiogenesis & Increased Permeability Tumor Growth Tumor Growth Angiogenesis & Increased Permeability->Tumor Growth

Caption: this compound Mechanism of Action.

G cluster_1 Experimental Workflow Tumor Cell Implantation Tumor Cell Implantation Tumor Growth to Palpable Size Tumor Growth to Palpable Size Tumor Cell Implantation->Tumor Growth to Palpable Size Randomization Randomization Tumor Growth to Palpable Size->Randomization Daily Dosing (this compound or Vehicle) Daily Dosing (this compound or Vehicle) Randomization->Daily Dosing (this compound or Vehicle) Monitor Tumor Volume & Toxicity Monitor Tumor Volume & Toxicity Daily Dosing (this compound or Vehicle)->Monitor Tumor Volume & Toxicity Endpoint & Tissue Collection Endpoint & Tissue Collection Monitor Tumor Volume & Toxicity->Endpoint & Tissue Collection

Caption: this compound In Vivo Efficacy Study Workflow.

G Start Start Observe Suboptimal Efficacy Observe Suboptimal Efficacy Start->Observe Suboptimal Efficacy Check Formulation & Administration Check Formulation & Administration Observe Suboptimal Efficacy->Check Formulation & Administration Formulation/Admin OK? Formulation/Admin OK? Check Formulation & Administration->Formulation/Admin OK? Increase Dose Increase Dose Formulation/Admin OK?->Increase Dose Yes Correct Formulation/Admin Correct Formulation/Admin Formulation/Admin OK?->Correct Formulation/Admin No Monitor for Improved Efficacy & Toxicity Monitor for Improved Efficacy & Toxicity Increase Dose->Monitor for Improved Efficacy & Toxicity Consider Combination Therapy Consider Combination Therapy Monitor for Improved Efficacy & Toxicity->Consider Combination Therapy Efficacy Still Low

Caption: Troubleshooting Suboptimal Efficacy.

References

ZD-4190 Technical Support Center: Solution Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of ZD-4190 in solution and recommended storage conditions. The following information is designed to help users mitigate common experimental issues and ensure the integrity of their results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound?

A1: this compound is soluble in Dimethyl Sulfoxide (DMSO). It is considered insoluble in water and ethanol. For in vivo oral administration, this compound can be prepared as a homogeneous suspension in Carboxymethylcellulose sodium (CMC-Na).

Q2: How should I prepare a stock solution of this compound?

A2: It is recommended to prepare a stock solution of this compound in DMSO. Once prepared, it is crucial to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

Q3: What are the recommended storage conditions for this compound?

A3: Proper storage is critical to maintain the stability of this compound. Recommendations are summarized in the table below.

Q4: Is this compound sensitive to light?

Q5: How many times can I freeze and thaw my this compound stock solution?

A5: It is strongly recommended to avoid repeated freeze-thaw cycles. Each cycle can increase the risk of compound degradation and the introduction of moisture, which may impact stability. Aliquoting the stock solution into single-use vials is the best practice to maintain the integrity of the compound.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitation observed in stock solution upon thawing. The solubility of this compound may have been exceeded, or the solvent may have absorbed water, reducing solubility.Gently warm the solution to 37°C and vortex to redissolve the compound. If precipitation persists, consider preparing a fresh, lower concentration stock solution. Ensure the use of anhydrous, high-purity DMSO.
Inconsistent or lower than expected activity in experiments. The compound may have degraded due to improper storage or handling.Prepare a fresh working solution from a new aliquot of the stock solution. If the problem continues, use a fresh vial of this compound powder to prepare a new stock solution. Review storage and handling procedures to ensure compliance with best practices.
Change in color of the stock solution over time. This may indicate degradation of the compound.Discard the solution and prepare a fresh stock solution from the solid compound. Ensure the solution is stored under the recommended conditions (protected from light and at the correct temperature).

Data Presentation

Table 1: Solubility of this compound

Solvent Solubility
DMSOSoluble
WaterInsoluble
EthanolInsoluble

Table 2: Recommended Storage Conditions for this compound

Form Storage Temperature Duration Additional Notes
Solid Powder -20°CLong-termStore in a dry, dark place.
0-4°CShort-termStore in a dry, dark place.
DMSO Stock Solution -20°CLong-termAliquot into single-use vials to avoid freeze-thaw cycles. Protect from light.
-80°CExtended long-termFor archival purposes. Aliquot into single-use vials. Protect from light.
In-vivo Suspension (CMC-Na) Prepare fresh for each useN/AEnsure the suspension is homogeneous before administration.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO

  • Materials:

    • This compound powder

    • Anhydrous Dimethyl Sulfoxide (DMSO), biotechnology grade

    • Sterile, light-protecting microcentrifuge tubes or vials

  • Procedure:

    • Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.

    • Weigh the desired amount of this compound powder in a sterile environment.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration.

    • Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C can be applied if necessary.

    • Aliquot the stock solution into single-use, light-protecting vials.

    • Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: General Forced Degradation Study for Assessing Stability

Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.

  • Stress Conditions:

    • Acidic Hydrolysis: Incubate this compound solution with a dilute acid (e.g., 0.1 N HCl) at a controlled temperature (e.g., 60°C).

    • Basic Hydrolysis: Incubate this compound solution with a dilute base (e.g., 0.1 N NaOH) at a controlled temperature.

    • Oxidative Degradation: Treat this compound solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

    • Thermal Degradation: Expose solid this compound to dry heat (e.g., 80°C).

    • Photodegradation: Expose this compound solution to UV light (e.g., 254 nm) and/or visible light.

  • Analysis:

    • At specified time points, analyze the stressed samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV or Mass Spectrometry (MS) detector.

    • Quantify the remaining parent compound and identify any major degradation products.

Visualizations

experimental_workflow This compound Stock Solution Preparation and Storage Workflow cluster_prep Preparation cluster_storage Storage cluster_use Experimental Use Equilibrate Equilibrate this compound to Room Temperature Weigh Weigh this compound Powder Equilibrate->Weigh Dissolve Dissolve in Anhydrous DMSO Weigh->Dissolve Vortex Vortex to Ensure Complete Dissolution Dissolve->Vortex Aliquot Aliquot into Single-Use, Light-Protecting Vials Vortex->Aliquot Proceed to Storage Store Store at -20°C or -80°C Aliquot->Store Thaw Thaw a Single Aliquot Store->Thaw For Experiment Prepare Prepare Working Solution Thaw->Prepare

Caption: Workflow for preparing and storing this compound stock solutions.

troubleshooting_logic Troubleshooting Inconsistent Experimental Results Start Inconsistent Results with this compound Check_Solution Is the working solution freshly prepared from a newly thawed aliquot? Start->Check_Solution Prepare_Fresh_Working Prepare a fresh working solution from a new aliquot. Check_Solution->Prepare_Fresh_Working No Check_Stock Is the stock solution old or has it undergone multiple freeze-thaw cycles? Check_Solution->Check_Stock Yes Prepare_Fresh_Working->Check_Solution Prepare_Fresh_Stock Prepare a new stock solution from solid this compound. Check_Stock->Prepare_Fresh_Stock Yes Review_Protocols Review storage and handling protocols. Check_Stock->Review_Protocols No Prepare_Fresh_Stock->Review_Protocols End Problem Resolved Review_Protocols->End

Caption: Logical steps for troubleshooting inconsistent experimental outcomes.

Validation & Comparative

A Comparative Analysis of ZD-4190 and Sunitinib in Preclinical Renal Cell Carcinoma Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the preclinical data for two tyrosine kinase inhibitors, ZD-4190 and sunitinib, in the context of renal cell carcinoma (RCC) models. While sunitinib is a well-established therapeutic agent for RCC with extensive preclinical and clinical data, information on this compound in RCC-specific models is not available in the reviewed literature. Therefore, this comparison presents data for this compound from other solid tumor models to offer a mechanistic and potential efficacy parallel.

Executive Summary

Sunitinib is a multi-targeted receptor tyrosine kinase (RTK) inhibitor with proven anti-angiogenic and anti-tumor effects in renal cell carcinoma. Its mechanism of action involves the inhibition of Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and other kinases, leading to a reduction in tumor growth and vascularity.[1][2][3][4]

This compound is a potent and specific inhibitor of VEGFR tyrosine kinases, primarily targeting KDR (VEGFR-2) and Flt-1 (VEGFR-1).[5][6] Preclinical studies in various solid tumor xenograft models, such as prostate, breast, lung, and ovarian cancer, have demonstrated its anti-angiogenic and tumor-growth inhibitory properties.[5][6][7] However, to date, no direct studies of this compound in renal cell carcinoma models have been published.

This guide will present the available preclinical data for both compounds to facilitate an indirect comparison of their mechanisms and potential efficacy.

Data Presentation

Table 1: In Vitro Kinase Inhibition
CompoundTarget KinaseIC₅₀ (nM)Source
This compound KDR (VEGFR-2)29 ± 4[5]
Flt-1 (VEGFR-1)708 ± 63[5]
Sunitinib PDGFRβ2[4]
VEGFR2 (Flk-1)80[4]
c-KitReported[4]
FLT3Reported
Table 2: In Vitro Cellular Proliferation
CompoundCell LineCancer TypeIC₅₀ (µM)Source
This compound HUVEC (VEGF-stimulated)Endothelial0.05[5]
Sunitinib 786-ORenal Cell Carcinoma4.6 (95% CI 1.1–18.4)[8]
ACHNRenal Cell Carcinoma1.9 (95% CI 0.75–5.9)[8]
Caki-1Renal Cell Carcinoma2.8 (95% CI 0.6–12.7)[8]
786-P (parental)Renal Cell Carcinoma5.2 (95% CI 3.4–7.8)[8]
786-R (resistant)Renal Cell Carcinoma22.6 (95% CI 15.5–36.1)[8]
Caki-1Renal Cell Carcinoma2.2[9]
Table 3: In Vivo Xenograft Studies
CompoundTumor ModelHostDosingTumor Growth InhibitionSource
This compound PC-3Nude Mice100 mg/kg/day, p.o.Sustained inhibition over 10 weeks[5][6]
Calu-6 (Lung)Nude Mice100 mg/kg/day, p.o.79-95% inhibition after 21 days[5]
MDA-MB-231 (Breast)Nude Mice100 mg/kg/day, p.o.Significant inhibition[5]
OVCAR-3 (Ovarian)Nude Mice100 mg/kg/day, p.o.Significant inhibition[5]
Sunitinib HEK293NOD-SCID MiceNot specifiedClear reduction in tumor growth[1]
786-O (RCC)Not specifiedNot specifiedReduced tumor growth[2]
RenCa (murine RCC)Not specifiedNot specifiedSignificant reduction in tumor volume[10]
Human cRCC xenograftsMiceNot specifiedInhibition of tumor growth[11]

Signaling Pathways

Below are diagrams illustrating the targeted signaling pathways of this compound and sunitinib.

ZD4190_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGFR2 VEGFR-2 (KDR) Downstream Downstream Signaling (Proliferation, Migration, Permeability) VEGFR2->Downstream VEGFR1 VEGFR-1 (Flt-1) VEGFR1->Downstream VEGF VEGF VEGF->VEGFR2 VEGF->VEGFR1 ZD4190 This compound ZD4190->VEGFR2 ZD4190->VEGFR1 Sunitinib_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGFRs VEGFRs (1, 2, 3) Downstream Downstream Signaling (Angiogenesis, Proliferation, Survival) VEGFRs->Downstream PDGFRs PDGFRs (α, β) PDGFRs->Downstream cKit c-Kit cKit->Downstream FLT3 FLT3 FLT3->Downstream Ligands VEGF, PDGF, etc. Ligands->VEGFRs Ligands->PDGFRs Ligands->cKit Ligands->FLT3 Sunitinib Sunitinib Sunitinib->VEGFRs Sunitinib->PDGFRs Sunitinib->cKit Sunitinib->FLT3 Xenograft_Workflow A Tumor Cell Implantation (Subcutaneous) B Tumor Growth (Establishment) A->B C Randomization B->C D1 Treatment Group (e.g., this compound or Sunitinib) C->D1 D2 Control Group (Vehicle) C->D2 E Tumor Volume Measurement (Regular Intervals) D1->E D2->E F Endpoint Analysis (e.g., Tumor Weight, IHC) E->F

References

A Comparative Guide to Anti-Angiogenic Therapies: ZD-4190 vs. Bevacizumab

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two anti-angiogenic therapies, ZD-4190 and bevacizumab. While both agents target the vascular endothelial growth factor (VEGF) signaling pathway, a critical driver of tumor angiogenesis, they do so through distinct mechanisms, leading to differences in their biological activity and clinical development trajectories. This document summarizes their mechanisms of action, presents preclinical efficacy data in a comparative format, outlines detailed experimental protocols for key assays, and visualizes the relevant biological pathways and experimental workflows.

Executive Summary

This compound is an orally active, small molecule tyrosine kinase inhibitor (TKI) that targets the intracellular kinase domains of VEGF receptors, primarily VEGFR-2 (KDR) and VEGFR-1 (Flt-1).[1] In contrast, bevacizumab (Avastin®) is a humanized monoclonal antibody that specifically binds to and neutralizes the extracellular VEGF-A ligand, preventing it from activating its receptors on endothelial cells.[2] Preclinical studies have demonstrated the anti-tumor efficacy of both agents across a range of cancer models. However, the clinical development of this compound was discontinued, with AstraZeneca shifting focus to a successor compound, ZD6474 (vandetanib), which targets multiple receptor tyrosine kinases including VEGFR, EGFR, and RET.[3][4][5][6] Bevacizumab, on the other hand, has achieved widespread clinical use and is approved for the treatment of various cancers.

Data Presentation: Preclinical Efficacy

The following tables summarize the quantitative data from preclinical studies, providing a comparative overview of the in vitro and in vivo activities of this compound and bevacizumab.

Table 1: In Vitro Activity Against VEGF Signaling and Endothelial Cell Proliferation
ParameterThis compoundBevacizumabReference
Target VEGFR-2 (KDR) and VEGFR-1 (Flt-1) tyrosine kinasesExtracellular VEGF-A[1]
Mechanism of Action ATP-competitive inhibition of intracellular receptor tyrosine kinase phosphorylationSequesters VEGF-A, preventing receptor binding[1][2]
IC50 (VEGFR-2/KDR Kinase Inhibition) 0.04 µMNot Applicable[7]
IC50 (VEGF-stimulated HUVEC Proliferation) 0.05 µMNot Applicable (Reported as ED50 of 50 ± 5 ng/mL for murine equivalent A4.6.1)[7]
Table 2: In Vivo Anti-Tumor Efficacy in Human Tumor Xenograft Models
Tumor ModelAgentDose and ScheduleTumor Growth Inhibition (TGI) / OutcomeReference
Calu-6 (Lung) This compound100 mg/kg/day, p.o.88% TGI[7]
PC-3 (Prostate) This compound100 mg/kg/day, p.o.95% TGI[7]
SK-OV-3 (Ovarian) This compound100 mg/kg/day, p.o.79% TGI[7]
HCT-116 (Colon) This compound50 mg/kg/day, p.o.Significant tumor growth delay[8]
HT-29 (Colon) Bevacizumab5 mg/kg, single i.p. injectionSignificant tumor growth delay at days 3, 5, and 8[8]
Canine Hemangiopericytoma BevacizumabTwice per week for 21 days, i.p.Suppressed tumor growth by inhibiting angiogenesis[9]
Feline Mammary Carcinoma BevacizumabNot SpecifiedSuppressed tumor growth by inhibiting angiogenesis and enhancing apoptosis[10]
Colorectal Cancer (Patient-Derived) BevacizumabNot Specified49% TGI[11]

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the distinct mechanisms of action of this compound and bevacizumab in the context of the VEGF signaling pathway.

VEGF_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF-A VEGF-A VEGFR-2 VEGFR-2 (KDR) VEGF-A->VEGFR-2 Binds VEGFR-1 VEGFR-1 (Flt-1) VEGF-A->VEGFR-1 Binds Bevacizumab Bevacizumab Bevacizumab->VEGF-A Neutralizes TKD Tyrosine Kinase Domain VEGFR-2->TKD VEGFR-1->TKD Signaling Downstream Signaling TKD->Signaling Activates This compound This compound This compound->TKD Inhibits Angiogenesis Angiogenesis Signaling->Angiogenesis Promotes HUVEC_Proliferation_Assay cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A Seed HUVECs in 96-well plate B Incubate overnight A->B C Serum starve cells B->C D Add VEGF-A and test compound C->D E Incubate for 48-72 hours D->E F Add proliferation assay reagent E->F G Measure luminescence F->G H Calculate IC50 G->H Xenograft_Model_Workflow cluster_implantation Tumor Implantation cluster_monitoring Monitoring and Treatment cluster_evaluation Evaluation A Prepare tumor cell suspension B Inject cells subcutaneously into mice A->B C Monitor tumor growth B->C D Randomize mice into treatment groups C->D E Administer test agent and vehicle D->E F Measure tumor volume and body weight E->F G Calculate Tumor Growth Inhibition (TGI) F->G H Excise tumors for further analysis G->H

References

ZD-4190: A Comparative Guide to its Anti-Tumor Efficacy in Diverse Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-tumor efficacy of ZD-4190, a potent inhibitor of Vascular Endothelial Growth Factor (VEGF) receptor tyrosine kinases, across various cancer types. The information is compiled from preclinical studies to offer a detailed overview of its activity and a comparison with other relevant anti-angiogenic agents.

Executive Summary

This compound is a small molecule inhibitor targeting VEGF receptor tyrosine kinases, primarily KDR (VEGFR-2) and Flt-1 (VEGFR-1), crucial mediators of angiogenesis.[1] Preclinical studies have demonstrated its broad-spectrum anti-tumor activity in a variety of human tumor xenograft models, including breast, lung, prostate, and ovarian cancers.[1] The primary mechanism of action is the inhibition of tumor angiogenesis, leading to cytostatic effects on tumor growth rather than direct cytotoxicity to tumor cells.[2] This guide presents available quantitative data on its efficacy, details the experimental protocols used in these studies, and provides a comparative perspective with its clinical successor, vandetanib (ZD-6474), and other widely used VEGF inhibitors like sorafenib and sunitinib.

Data Presentation: Anti-Tumor Efficacy of this compound and Comparators

The following tables summarize the anti-tumor efficacy of this compound and other selected VEGF inhibitors in preclinical xenograft models. It is important to note that direct head-to-head comparative studies of this compound with sorafenib and sunitinib are limited in publicly available literature; therefore, the data is compiled from separate studies and should be interpreted with this consideration.

Table 1: Preclinical Efficacy of this compound in Various Xenograft Models

Cancer TypeXenograft ModelTreatment Dose & ScheduleTumor Growth Inhibition (%)Reference
Lung CancerCalu-6100 mg/kg/day, oral, 21 days79[2]
Breast CancerMDA-MB-23150 mg/kg/day, oral, 22 daysSignificant tumor area reduction[3]
Prostate CancerPC-3100 mg/kg/day, oral, 21 days95[2]
Ovarian CancerSK-OV-3100 mg/kg/day, oral, 21 days85[2]
Colon CancerHCT8/S1150 mg/kg/day, oral, 21 daysSignificant tumor growth inhibition[4]
Residual CarcinomaPDVC57B50 mg/kg/day, oral, 22 daysPrevention of tumor outgrowth[3]

Table 2: Comparative Preclinical Efficacy of Other VEGF Inhibitors

CompoundCancer TypeXenograft ModelTreatment Dose & ScheduleTumor Growth Inhibition (%)Reference
Vandetanib (ZD-6474) Hepatocellular CarcinomaHuH-775 mg/kg/day, oral, 21 days~94[5]
Non-Small Cell Lung CancerGeo50 mg/kg/day, oralSignificant inhibition[6]
Sorafenib Renal Cell Carcinoma786-O30 mg/kg/day, oral80[7]
Hepatocellular CarcinomaPLC/PRF/530 mg/kg/day, oralComplete tumor growth inhibition[7]
Colon CarcinomaHCT-11630 mg/kg/day, oral, 14 days64[7]
Sunitinib Renal Cell CarcinomaHEK29340 mg/kg/day, oral, 11 daysClear reduction in tumor growth[8]
Triple-Negative Breast CancerMDA-MB-46880 mg/kg/2 days, oral, 4 weeks90.4[9]
Hepatocellular CarcinomaHepG2Dose-dependent growth inhibition[10]

Experimental Protocols

The following is a generalized, detailed methodology for a typical in vivo tumor xenograft study to evaluate the efficacy of a VEGF inhibitor like this compound, synthesized from standard operating procedures.

1. Cell Culture and Animal Models:

  • Cell Lines: Human cancer cell lines (e.g., Calu-6, PC-3, MDA-MB-231) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard conditions (37°C, 5% CO2).

  • Animals: Immunocompromised mice (e.g., athymic nude or NOD-SCID), typically 6-8 weeks old, are used to prevent rejection of human tumor xenografts.

2. Tumor Implantation:

  • Cells are harvested during the exponential growth phase and resuspended in a sterile, serum-free medium or a mixture with Matrigel.

  • A specific number of cells (typically 1 x 10^6 to 10 x 10^6) in a defined volume (e.g., 100-200 µL) are injected subcutaneously into the flank of each mouse.

3. Tumor Growth Monitoring and Treatment Initiation:

  • Tumor dimensions (length and width) are measured regularly (e.g., 2-3 times per week) using calipers.

  • Tumor volume is calculated using the formula: (Length x Width^2) / 2.

  • Treatment is initiated when tumors reach a predetermined size (e.g., 100-200 mm³).

4. Drug Preparation and Administration:

  • This compound is suspended in a vehicle solution (e.g., 1% polysorbate 80 in sterile water).

  • The drug is administered orally via gavage at the specified dose and schedule (e.g., 50 or 100 mg/kg, once daily).

  • The control group receives the vehicle only.

5. Efficacy Evaluation:

  • Tumor growth is monitored throughout the study.

  • The primary endpoint is typically tumor growth inhibition, calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group at the end of the study.

  • Body weight and general health of the animals are monitored as indicators of toxicity.

6. Immunohistochemical Analysis:

  • At the end of the study, tumors are excised, fixed in formalin, and embedded in paraffin.

  • Tumor sections are stained with antibodies against markers of angiogenesis (e.g., CD31) to assess microvessel density.

Mandatory Visualization

Below are diagrams illustrating the VEGF signaling pathway targeted by this compound and a typical experimental workflow for evaluating its anti-tumor efficacy.

VEGF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR VEGFR (KDR/Flt-1) VEGF->VEGFR Binding & Dimerization TK_Domain Tyrosine Kinase Domain VEGFR->TK_Domain Activates ZD4190 This compound ZD4190->TK_Domain Inhibits PLCg PLCγ TK_Domain->PLCg Phosphorylates PI3K PI3K TK_Domain->PI3K Phosphorylates Ras Ras TK_Domain->Ras Activates PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf Ras->Raf Angiogenesis Angiogenesis (Proliferation, Migration, Survival) PKC->Angiogenesis mTOR mTOR Akt->mTOR MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Angiogenesis mTOR->Angiogenesis

Caption: VEGF Signaling Pathway Inhibition by this compound.

Experimental_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Cell_Culture 1. Cancer Cell Culture Tumor_Implantation 2. Subcutaneous Implantation in Mice Cell_Culture->Tumor_Implantation Tumor_Growth 3. Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization 4. Randomization into Groups Tumor_Growth->Randomization Treatment 5. Oral Administration (this compound or Vehicle) Randomization->Treatment Efficacy_Eval 6. Tumor Volume Measurement Treatment->Efficacy_Eval IHC 7. Immunohistochemistry (e.g., CD31) Treatment->IHC Data_Analysis 8. Statistical Analysis of Tumor Growth Inhibition Efficacy_Eval->Data_Analysis

References

Evaluating Biomarkers for ZD-4190 Treatment Response: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of potential biomarkers for evaluating the treatment response of ZD-4190, an orally active inhibitor of Vascular Endothelial Growth Factor (VEGF) receptor tyrosine kinases.[1][2] this compound specifically targets VEGFR-2 (KDR) and VEGFR-1 (Flt-1), thereby inhibiting VEGF-stimulated endothelial cell proliferation and angiogenesis, a critical process for tumor growth.[1][2] The following sections detail the preclinical efficacy of this compound, potential biomarkers for anti-angiogenic therapy, relevant experimental protocols, and a comparison with alternative treatments.

Preclinical Efficacy of this compound

This compound has demonstrated significant anti-tumor activity in a variety of human tumor xenograft models. Its primary mechanism is the inhibition of angiogenesis rather than direct cytotoxic effects on tumor cells.[1][3]

Summary of this compound Antitumor Activity in Xenograft Models
Tumor ModelDose of this compound (oral, daily)Treatment DurationTumor Growth Inhibition (%)Reference
Calu-6 (Lung)100 mg/kg21 days79-95[3]
PC-3 (Prostate)100 mg/kg21 days79-95[3]
LoVo (Colon)100 mg/kg21 days79-95[3]
OVCAR-3 (Ovarian)100 mg/kg21 days79-95[3]
PC-3 (Prostate)100 mg/kg10 weeksSustained Inhibition[3]
Pharmacodynamic Effects of this compound in a PC-3 Prostate Tumor Xenograft Model
ParameterTreatment RegimenChange from BaselineReference
Vascular Permeability (Ktrans)100 mg/kg, 2 doses over 1 day31% reduction[4]
Vascular Permeability (Ktrans)100 mg/kg, 8 doses over 7 days53% reduction[4]
Tumor Vascular Permeability100 mg/kg, 2 doses over 1 day43% reduction[5]
Tumor Vascular Volume100 mg/kg, 2 doses over 1 day30% reduction[5]
Tumor Blood Flow100 mg/kg, 2 doses over 1 day42% reduction[5]

Potential Biomarkers for this compound Treatment Response

The identification of reliable predictive biomarkers for anti-VEGF therapies has been a significant challenge. While specific biomarker data for this compound is limited, insights can be drawn from the broader class of VEGF/VEGFR inhibitors. Potential biomarkers can be categorized as circulating factors, imaging-based markers, and tissue-based markers.

Circulating Biomarkers
BiomarkerRationalePotential Clinical Utility
VEGF-A As the primary target ligand, its levels may reflect the biological activity of the drug.Baseline and changes in plasma VEGF-A levels are being investigated as potential predictive markers for some anti-VEGF agents.
Placental Growth Factor (PlGF) A member of the VEGF family that also binds to VEGFR-1 and can modulate angiogenesis.Changes in PlGF levels have been explored as a pharmacodynamic and potential predictive biomarker for anti-VEGF therapies.
Soluble VEGFR-2 (sVEGFR-2) The extracellular domain of the receptor shed into circulation, which may be modulated by treatment.Changes in sVEGFR-2 levels could indicate target engagement and pathway modulation.
Plasminogen Activator Inhibitor-1 (PAI-1) Involved in angiogenesis and tumor progression.High baseline levels of PAI-1 have been associated with better outcomes for patients treated with some anti-VEGF drugs.[6][7]
VEGF-D Another VEGF family member implicated in tumor angiogenesis and lymphangiogenesis.Its utility may depend on the specific anti-VEGF agent used.[6][7]
Imaging Biomarkers
BiomarkerMethodRationalePotential Clinical Utility
Vascular Permeability and Perfusion Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI)Measures changes in blood flow, blood volume, and vessel permeability, which are directly affected by VEGF inhibition.As demonstrated with this compound, a reduction in parameters like Ktrans can serve as an early pharmacodynamic marker of treatment effect.[4][5]

Experimental Protocols

Human Tumor Xenograft Model for Efficacy Testing
  • Cell Culture: Human tumor cell lines (e.g., PC-3, Calu-6) are cultured in appropriate media and conditions.

  • Animal Model: Immunocompromised mice (e.g., nude or NSG mice) are used as hosts.

  • Tumor Implantation: A specific number of tumor cells (e.g., 1 x 10^6 to 5 x 10^6) are suspended in a suitable medium (e.g., PBS or Matrigel) and injected subcutaneously into the flank of the mice.[8]

  • Tumor Growth Monitoring: Tumors are allowed to establish and grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers.[8]

  • Treatment Administration: Mice are randomized into treatment and control groups. This compound is administered orally, typically once daily, at the desired dose. The vehicle used for this compound suspension (e.g., 1% polysorbate 80) is given to the control group.[9]

  • Efficacy Endpoint: The primary endpoint is typically tumor growth inhibition, calculated by comparing the mean tumor volume in the treated group to the control group at the end of the study. Other endpoints can include tumor weight at necropsy and survival.

experimental_workflow cluster_setup Setup cluster_monitoring Monitoring & Treatment cluster_analysis Analysis cell_culture 1. Cell Culture implantation 2. Tumor Implantation in Mice cell_culture->implantation tumor_growth 3. Tumor Growth Monitoring implantation->tumor_growth randomization 4. Randomization tumor_growth->randomization treatment 5. This compound Administration randomization->treatment endpoint 6. Efficacy Endpoint Measurement treatment->endpoint

Xenograft study workflow.
Measurement of Circulating Biomarkers (ELISA)

  • Sample Collection: Whole blood is collected from mice via cardiac puncture or tail vein bleeding at specified time points (e.g., baseline and post-treatment).

  • Plasma/Serum Preparation: Blood is collected in tubes containing an anticoagulant (e.g., EDTA for plasma) or in tubes without anticoagulant to allow clotting for serum. Samples are centrifuged to separate plasma or serum. It is crucial to be consistent with the sample type (plasma vs. serum) as biomarker concentrations can differ.[10]

  • ELISA Procedure:

    • A microplate is coated with a capture antibody specific for the biomarker of interest (e.g., anti-VEGF-A).

    • The plate is blocked to prevent non-specific binding.

    • Standards and samples (plasma or serum) are added to the wells.

    • A detection antibody, often biotinylated, is added.

    • A streptavidin-HRP conjugate is added, which binds to the biotinylated detection antibody.

    • A substrate solution is added, which is converted by HRP to produce a colored product.

    • The reaction is stopped, and the absorbance is read on a microplate reader.

  • Quantification: The concentration of the biomarker in the samples is determined by comparing their absorbance to a standard curve generated from known concentrations of the recombinant biomarker.

Signaling Pathway of this compound Inhibition

This compound acts by competitively inhibiting ATP binding to the intracellular tyrosine kinase domain of VEGFR-1 and VEGFR-2. This blocks the downstream signaling cascade that leads to endothelial cell proliferation, migration, and survival, ultimately inhibiting angiogenesis.

vegf_pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular cluster_response Cellular Response VEGF VEGF VEGFR VEGFR-1 / VEGFR-2 VEGF->VEGFR Binding TKD Tyrosine Kinase Domain VEGFR->TKD Dimerization & Activation Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) TKD->Downstream Phosphorylation Angiogenesis Angiogenesis (Proliferation, Migration, Survival) Downstream->Angiogenesis ZD4190 This compound ZD4190->TKD Inhibition

VEGF signaling inhibition by this compound.

Comparison with Alternative VEGF/VEGFR Inhibitors

This compound is one of many tyrosine kinase inhibitors developed to target the VEGF pathway. The table below compares this compound to some other well-known VEGFR TKIs.

FeatureThis compoundSunitinibSorafenibAxitinib
Primary Targets VEGFR-1, VEGFR-2VEGFRs, PDGFRs, c-KITVEGFRs, PDGFRs, RAF kinasesVEGFR-1, VEGFR-2, VEGFR-3
Approval Status InvestigationalApprovedApprovedApproved
Common Indications N/A (preclinical)Renal Cell Carcinoma, GISTRenal Cell Carcinoma, Hepatocellular CarcinomaRenal Cell Carcinoma
Known Predictive Biomarkers Limited dataHypertension, sVEGFR-3, VEGF-A (under investigation)Limited consistent dataHypertension, sVEGFR-2 (under investigation)

Conclusion

While this compound demonstrated promising preclinical anti-angiogenic and anti-tumor activity, the lack of robust clinical data and validated predictive biomarkers is a significant limitation. For researchers investigating this compound or similar compounds, a multi-faceted approach to biomarker evaluation is recommended. This should include the measurement of circulating factors like VEGF-A and PlGF, alongside pharmacodynamic assessments using imaging techniques such as DCE-MRI. Future studies should aim to correlate baseline biomarker levels and their on-treatment changes with treatment efficacy to identify patient populations most likely to benefit from this class of anti-angiogenic agents.

References

Preclinical Insights: ZD-4190 and the Rationale for Combination with Immunotherapy

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of VEGF/VEGFR Inhibition in Immuno-Oncology

While direct preclinical data for ZD-4190 in combination with immunotherapy remains to be extensively published, its role as a potent inhibitor of Vascular Endothelial Growth Factor (VEGF) signaling provides a strong rationale for its potential synergy with immunotherapeutic agents. This guide compares the preclinical monotherapy data of this compound with findings for other VEGF/VEGFR inhibitors that have been evaluated in combination with immunotherapy, offering insights for researchers and drug development professionals.

This compound is a small molecule inhibitor of VEGF receptor tyrosine kinases, KDR and Flt-1.[1][2] By blocking VEGF signaling, this compound has demonstrated broad-spectrum anti-tumor efficacy in various preclinical models through the inhibition of angiogenesis, the formation of new blood vessels essential for tumor growth.[1][2] This anti-angiogenic activity leads to tumor cytostasis, as evidenced in multiple human tumor xenograft models, including breast, lung, prostate, and ovarian cancers.[1][2]

The tumor microenvironment (TME) is often characterized by abnormal vasculature, which can hinder the infiltration and function of anti-tumor immune cells. VEGF itself is an immunomodulatory factor that can promote an immunosuppressive TME.[3][4][5] By normalizing tumor vasculature and reducing the immunosuppressive effects of VEGF, VEGF/VEGFR inhibitors are being explored to enhance the efficacy of immunotherapies, such as immune checkpoint inhibitors (ICIs).

Mechanism of Action: this compound and VEGF Signaling

This compound targets the tyrosine kinase activity of VEGF receptors, primarily KDR (VEGFR-2) and Flt-1 (VEGFR-1).[1][2] This inhibition blocks downstream signaling pathways responsible for endothelial cell proliferation, migration, and survival, thereby inhibiting angiogenesis.

VEGF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR VEGFR (KDR/Flt-1) VEGF->VEGFR Binding & Dimerization TKD Tyrosine Kinase Domain VEGFR->TKD Activation ZD4190 This compound ZD4190->TKD Inhibition Downstream Downstream Signaling (e.g., MAPK, PI3K/AKT) TKD->Downstream Phosphorylation Angiogenesis Angiogenesis (Proliferation, Migration, Survival) Downstream->Angiogenesis

Caption: VEGF signaling pathway and the inhibitory action of this compound.

Preclinical Performance of this compound (Monotherapy)

Preclinical studies have consistently demonstrated the anti-tumor activity of this compound as a single agent. Oral administration of this compound has been shown to significantly inhibit the growth of various established human tumor xenografts.

Tumor Model Dosing Endpoint Result Reference
Human Tumor Xenografts (Breast, Lung, Prostate, Ovarian)Daily oral dosingTumor GrowthSignificant antitumor activity[1][2]
PC-3 Human Prostate Tumor Xenograft100 mg/kg/day for 10 weeksTumor GrowthSustained inhibition of tumor growth[2]
HCT8/S11 Human Colon Cancer Xenografts50 mg/kg/dayTumor Growth70% inhibition of tumor growth[6]
Rodent Model of Residual CarcinomaImmediate treatmentTumor OutgrowthPrevention of outgrowth of up to 2.5 x 10^5 cells[7][8]

Comparative Preclinical Data: Other VEGF/VEGFR Inhibitors with Immunotherapy

While direct combination data for this compound is lacking in the provided results, studies with other VEGF/VEGFR inhibitors highlight the potential of this combination strategy. These studies show that combining anti-angiogenic agents with immunotherapy can lead to enhanced anti-tumor responses.

VEGF/VEGFR Inhibitor Immunotherapy Tumor Model Key Findings Reference
Bevacizumab (anti-VEGF)Cytokine-Induced Killer (CIK) cellsHuman Lung Adenocarcinoma XenograftImproved antitumor effect compared to monotherapy[3]
Anti-VEGF AntibodyAnti-PD-L1 AntibodyMouse ModelInhibited tumor growth and increased CD8+ T cell infiltration[3]
Sunitinib (VEGFR inhibitor)Agonist antibody of death receptor-5Mouse ModelReduced tumor growth rate and increased CD4+ and CD8+ T cells[3]
Bevacizumab (anti-VEGF)Not specifiedColorectal Cancer and NSCLC patientsIncreased cytotoxic T cell levels[4]
Sunitinib (VEGFR inhibitor)Not specifiedMouse Cancer ModelsIncreased levels of CD4+ and CD8+ T cells with stronger cytotoxic activity[4]

Experimental Protocols

A general workflow for preclinical evaluation of a VEGF inhibitor in combination with immunotherapy is outlined below.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_analysis Analysis cell_culture Tumor Cell Culture tumor_implantation Tumor Cell Implantation cell_culture->tumor_implantation animal_model Syngeneic or Humanized Mouse Model animal_model->tumor_implantation control Vehicle Control tumor_implantation->control zd4190 This compound (or other VEGFRi) tumor_implantation->zd4190 immuno Immunotherapy (e.g., anti-PD-1) tumor_implantation->immuno combo Combination Therapy tumor_implantation->combo tumor_growth Tumor Growth Measurement control->tumor_growth tme_analysis Tumor Microenvironment Analysis (Flow Cytometry, IHC) control->tme_analysis zd4190->tumor_growth zd4190->tme_analysis immuno->tumor_growth immuno->tme_analysis combo->tumor_growth combo->tme_analysis immune_profiling Immune Cell Profiling (CD4+, CD8+, Tregs) tme_analysis->immune_profiling cytokine_analysis Cytokine Analysis tme_analysis->cytokine_analysis

Caption: General experimental workflow for preclinical combination studies.

Detailed methodologies for the cited experiments would include specifics on the cell lines used, the strain and age of the mice, the preparation and administration of the therapeutic agents, the frequency and method of tumor measurement, and the specific antibodies and techniques used for flow cytometry and immunohistochemistry.

Conclusion

The preclinical data for this compound demonstrates its efficacy as a monotherapy in inhibiting tumor growth through the targeting of VEGF-driven angiogenesis. Although direct preclinical evidence for this compound combined with immunotherapy is not yet widely available, the compelling results from studies combining other VEGF/VEGFR inhibitors with immunotherapies provide a strong rationale for investigating such a combination. The ability of VEGF/VEGFR inhibitors to modulate the tumor microenvironment suggests that this compound could potentially enhance the efficacy of immune checkpoint inhibitors and other immunotherapies by promoting an immune-supportive TME. Further preclinical studies are warranted to explore this promising therapeutic strategy.

References

Safety Operating Guide

Navigating the Safe Disposal of ZD-4190: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

General Handling and Storage Precautions

Prior to disposal, proper handling and storage of ZD-4190 are paramount to minimize exposure and ensure safety.

ParameterGuideline
Personal Protective Equipment (PPE) Always wear a lab coat, safety goggles with side shields, and appropriate chemical-resistant gloves.
Ventilation Handle in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of any dust or aerosols.
Storage Store in a tightly sealed, clearly labeled container in a cool, dry, and designated chemical storage area away from incompatible materials.
Spill Management In case of a spill, avoid generating dust. Carefully clean the area using appropriate absorbent materials and dispose of the cleaning materials as hazardous waste.

This compound Disposal Workflow

The disposal of this compound must be managed through a structured workflow that prioritizes safety and regulatory compliance. The following diagram illustrates the logical steps to be taken.

Figure 1. This compound Disposal Workflow cluster_prep Preparation cluster_contain Containment cluster_disposal Disposal A Consult Safety Data Sheet (SDS) (If available) B Consult Institutional EHS Office A->B C Identify Waste Category (e.g., Hazardous Chemical Waste) B->C D Use Designated, Labeled, Leak-Proof Waste Container C->D E Segregate from Incompatible Wastes D->E F Arrange for Pickup by Certified Hazardous Waste Contractor E->F G Complete Waste Manifest/Documentation F->G H Final Disposal via Incineration or Other Approved Method G->H

Figure 1. This compound Disposal Workflow

Step-by-Step Disposal Protocol

In the absence of a specific Safety Data Sheet (SDS) for this compound, the following protocol outlines the necessary steps for its proper disposal.

  • Consult with Environmental Health and Safety (EHS): Before initiating any disposal procedures, contact your institution's EHS office. They will provide guidance on the specific regulatory requirements (local, state, and federal) for hazardous waste disposal and inform you of the approved waste management procedures at your facility.

  • Waste Characterization: Based on its chemical structure and intended use as a bioactive compound, this compound should be treated as a hazardous chemical waste. Do not dispose of it down the drain or in regular trash.

  • Proper Containment:

    • Place this compound waste, including any contaminated materials such as gloves, pipette tips, and empty vials, into a designated hazardous waste container that is compatible with the chemical.

    • The container must be in good condition, leak-proof, and have a secure lid.

    • Clearly label the container with "Hazardous Waste" and the full chemical name: "this compound". List all constituents if it is a mixture.

  • Segregation: Store the waste container in a designated satellite accumulation area. Ensure it is segregated from incompatible waste streams to prevent any potential chemical reactions.

  • Arrange for Professional Disposal: Coordinate with your EHS department to arrange for the pickup and disposal of the waste by a licensed hazardous waste management company. These professionals are equipped to handle and transport chemical waste safely and in compliance with all regulations.

  • Documentation: Complete all necessary waste disposal forms or manifests as required by your institution and the waste disposal vendor. Accurate documentation is crucial for regulatory compliance and tracking the waste from "cradle to grave."

By adhering to this structured and cautious approach, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

Safeguarding Researchers: A Comprehensive Guide to Handling ZD-4190

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists at the forefront of drug development, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of ZD-4190, a potent VEGF receptor tyrosine kinase inhibitor. Adherence to these protocols is critical to minimize exposure risk and ensure the integrity of research.

When handling any potent small molecule inhibitor like this compound, a thorough risk assessment should be conducted.[1][2] This includes evaluating the quantity of the compound being used, the frequency of handling, and the specific procedures being performed. Engineering controls, such as fume hoods or ventilated enclosures, should be the primary line of defense to minimize inhalation exposure.[2][3]

Personal Protective Equipment (PPE) for Handling this compound

The following table summarizes the recommended personal protective equipment for handling this compound. It is crucial to select PPE that is appropriate for the potential hazards involved in the specific laboratory procedures being conducted.[1][4][5]

Body PartRequired PPESpecifications and Best Practices
Body Laboratory CoatA buttoned, knee-length lab coat should be worn to protect against splashes and spills. For procedures with a higher risk of contamination, consider a disposable gown.[1][5]
Hands Nitrile GlovesDouble-gloving is recommended to provide an extra layer of protection. Gloves should be changed immediately if contaminated and disposed of as hazardous waste.[4]
Eyes Safety GogglesSafety goggles that provide a complete seal around the eyes are necessary to protect against splashes. A face shield should be worn in addition to goggles when there is a significant splash risk.[4][6]
Respiratory N95 Respirator or higherA properly fitted N95 respirator or a higher level of respiratory protection may be necessary when handling the solid form of the compound or when there is a risk of aerosolization. The need for respiratory protection should be determined by a risk assessment.[5]

Experimental Workflow for Safe Handling of this compound

The following diagram outlines the standard operating procedure for the safe handling of this compound, from preparation to disposal.

ZD4190_Handling_Workflow prep_ppe Don Appropriate PPE prep_setup Prepare Work Area in Fume Hood prep_ppe->prep_setup Ensure proper fit prep_weigh Weigh this compound prep_setup->prep_weigh Use anti-static weigh paper handling_dissolve Dissolve in Solvent prep_weigh->handling_dissolve handling_exp Perform Experiment handling_dissolve->handling_exp cleanup_decontaminate Decontaminate Work Surfaces handling_exp->cleanup_decontaminate cleanup_waste Segregate and Label Waste cleanup_decontaminate->cleanup_waste cleanup_doff Doff PPE cleanup_waste->cleanup_doff cleanup_dispose Dispose of Waste via EHS cleanup_doff->cleanup_dispose Follow institutional guidelines

This compound Safe Handling Workflow

Disposal Plan for this compound and Contaminated Materials

Proper disposal of this compound and any materials that have come into contact with it is crucial to prevent environmental contamination and accidental exposure.

Waste Segregation:

  • Solid Waste: All disposable items that have come into contact with this compound, such as gloves, weigh paper, and pipette tips, should be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions of this compound and any solvents used for rinsing contaminated glassware should be collected in a separate, sealed, and clearly labeled hazardous waste container.

  • Sharps: Needles and other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.

Disposal Procedure:

All waste generated from the handling of this compound should be treated as hazardous chemical waste.[7][8] Follow your institution's specific guidelines for the disposal of hazardous materials. This typically involves contacting the Environmental Health and Safety (EHS) office to arrange for a scheduled pickup of the labeled waste containers. Do not dispose of this compound or any contaminated materials in the regular trash or down the drain.[7]

By adhering to these safety protocols, researchers can confidently work with this compound while minimizing risks and fostering a culture of safety within the laboratory.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ZD-4190
Reactant of Route 2
Reactant of Route 2
ZD-4190

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.